FGH10019
Description
Properties
Molecular Formula |
C18H16N2O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H16N2O6S/c1-25-13-4-6-14(7-5-13)26-17-15(20-8-2-3-9-20)10-12(18(21)22)11-16(17)27(19,23)24/h2-11H,1H3,(H,21,22)(H2,19,23,24) |
InChI Key |
XMITYVYFZBWPCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
FGH10019: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the expression of genes involved in lipid biosynthesis and homeostasis. Dysregulation of lipid metabolism is increasingly recognized as a hallmark of various diseases, including cancer. This compound's ability to modulate this pathway presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects in preclinical cancer models.
Core Mechanism of Action: Inhibition of SREBP-Dependent Lipogenesis
This compound targets the SREBP signaling pathway, which is central to the regulation of cellular lipid metabolism. The primary mechanism of action of this compound is the inhibition of the activation of SREBP-1 and SREBP-2.[1] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as low cellular sterol levels, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBPs are proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain, which then translocates to the nucleus to activate the transcription of target genes involved in fatty acid and cholesterol synthesis.
This compound disrupts this process, leading to a suppression of SREBP-dependent lipogenesis. This inhibition has been shown to have significant downstream effects, particularly in cancer cells that exhibit a high demand for lipids to support rapid proliferation and membrane synthesis. A notable consequence of this inhibition is the alteration of the cellular lipidome. Specifically, treatment with this compound leads to a decrease in saturated fatty acids and an increase in polyunsaturated fatty acids within the cell membrane.[1] This shift in lipid composition increases membrane permeability, a key factor in the observed synergistic effect of this compound with certain chemotherapeutic agents.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from preclinical studies in prostate cancer cell lines.
Table 1: Effect of this compound on Cell Viability in Combination with Docetaxel
| Cell Line | Treatment | % Cell Viability (Normalized to Vehicle) |
| C4-2 | Vehicle | 100% |
| Docetaxel (1 nM) | 85% | |
| This compound (5 µM) | 90% | |
| Docetaxel (1 nM) + this compound (5 µM) | 60% | |
| PC3 | Vehicle | 100% |
| Docetaxel (1 nM) | 88% | |
| This compound (5 µM) | 92% | |
| Docetaxel (1 nM) + this compound (5 µM) | 65% |
Data is representative of findings from studies on prostate cancer cells and has been synthesized for illustrative purposes.
Table 2: this compound-Induced Changes in Fatty Acid Composition
| Fatty Acid | C4-2 Cells (% Change vs. Vehicle) | PC3 Cells (% Change vs. Vehicle) |
| Saturated Fatty Acids | ||
| Palmitic Acid (16:0) | ↓ 25% | ↓ 22% |
| Stearic Acid (18:0) | ↓ 18% | ↓ 20% |
| Polyunsaturated Fatty Acids | ||
| Arachidonic Acid (20:4) | ↑ 30% | ↑ 28% |
| Docosahexaenoic Acid (22:6) | ↑ 45% | ↑ 40% |
Data is representative of findings from studies on prostate cancer cells and has been synthesized for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.
Cell Viability Assay
This protocol outlines the procedure for determining cell viability upon treatment with this compound alone or in combination with other agents.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., C4-2, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Docetaxel in complete medium.
-
Treat the cells with the compounds at the desired concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
SREBP Cleavage Assay
This protocol is designed to assess the inhibitory effect of this compound on the proteolytic cleavage of SREBP.
-
Reagents and Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against SREBP-1 (precursor and cleaved forms) and SREBP-2 (precursor and cleaved forms)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Culture cells to 70-80% confluency in 10 cm dishes.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Determine the protein concentration of the nuclear extracts using the BCA assay.
-
Resolve 30 µg of nuclear protein per sample on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the cleaved (active) forms of SREBP-1 and SREBP-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes
This protocol measures the effect of this compound on the expression of SREBP target genes.
-
Reagents and Materials:
-
Prostate cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green PCR Master Mix
-
Primers for SREBP target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well PCR plate with 10 ng of cDNA, 0.5 µM of each primer, and SYBR Green PCR Master Mix in a final volume of 20 µL.
-
Perform the PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is used to assess changes in cell membrane fluidity following this compound treatment.
-
Reagents and Materials:
-
Prostate cancer cell lines
-
This compound
-
Fluorescent membrane probe (e.g., DiI or a lipid-anchored GFP)
-
Confocal microscope with a high-power laser for photobleaching
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Label the cell membranes with a fluorescent probe according to the manufacturer's protocol.
-
Treat the cells with this compound for 24 hours.
-
Mount the dish on the confocal microscope stage.
-
Acquire a pre-bleach image of a region of interest (ROI) on the cell membrane.
-
Use a high-intensity laser to photobleach a defined area within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.
-
Quantify the fluorescence intensity in the bleached region over time using image analysis software.
-
Calculate the mobile fraction and the half-time of recovery to determine the membrane fluidity.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: this compound inhibits the SREBP signaling pathway.
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP).
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound. The compound remains in the preclinical stage of development. Further research is required to evaluate its safety and efficacy in human subjects.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. It is not intended to provide medical advice.
References
FGH10019: A Technical Guide to its Biological Target and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological target of FGH10019, a novel small molecule inhibitor. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Target and Mechanism of Action
This compound is a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) , with a reported IC50 of 1 μM . Specifically, it targets SREBP-1 and SREBP-2, which are master transcriptional regulators of lipid homeostasis. By inhibiting the activation of SREBPs, this compound effectively suppresses the expression of genes involved in cholesterol and fatty acid biosynthesis.
The primary therapeutic application of this compound, as demonstrated in preclinical studies, is its ability to potentiate the anti-tumor activity of the chemotherapeutic agent docetaxel, particularly in prostate cancer. The mechanism for this synergistic effect is multifaceted:
-
Inhibition of Lipogenesis: this compound blocks SREBP-dependent lipogenesis in cancer cells.
-
Alteration of Lipid Composition: This inhibition leads to a shift in the cellular lipid profile, favoring the incorporation of polyunsaturated fatty acids into the cell membrane.
-
Increased Membrane Permeability: The altered lipid composition results in increased fluidity and permeability of the cancer cell membrane.
-
Enhanced Drug Accumulation: Consequently, the intracellular accumulation of docetaxel is significantly increased, leading to enhanced cytotoxicity and apoptosis of the cancer cells.
This novel approach of targeting lipid metabolism to overcome chemotherapy resistance presents a promising avenue for the development of new cancer therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 1 μM | SREBP Inhibition Assay | [1][2] |
| Cell Line | Treatment | Effect | Assay | Reference |
| C4-2, 22RV1, PC3, DU145 | 5 μM this compound + 1 nM Docetaxel | Increased Cell Death | 72-h Cell Viability Assay | [1][3] |
| C4-2, PC3 | 5 μM this compound + 1 nM Docetaxel | Increased Apoptosis | 72-h FACS Analysis | [1][3] |
| Parameter | Value | Model | Reference |
| This compound Dosage | 20 mg/kg (oral, 3x/week) | PC3 Xenograft | [3][4] |
| Docetaxel Dosage | 4 mg/kg (i.p., 2x/week) | PC3 Xenograft | [3][4] |
| Treatment Duration | 6 weeks | PC3 Xenograft | [3][4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the SREBP signaling pathway and the mechanism of action of this compound in potentiating docetaxel's anti-tumor activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
This protocol is for assessing the effect of this compound and docetaxel on the viability of prostate cancer cells using a standard MTT or similar colorimetric assay.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC3, C4-2, DU145, 22RV1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with this compound (5 μM), docetaxel (1 nM), the combination of both, or vehicle control (DMSO) in fresh media.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent to each well and incubate for 1-4 hours.
-
Solubilization: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Immunoblotting
This protocol describes the detection of key proteins in the SREBP pathway and apoptosis markers by Western blotting.
Protocol:
-
Sample Preparation: Treat cells as described for the cell viability assay. After 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP-1, SREBP-2, FASN, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Flow Cytometry for Apoptosis (FACS)
This protocol outlines the procedure for quantifying apoptosis in prostate cancer cells treated with this compound and docetaxel using Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Treat prostate cancer cells with this compound and/or docetaxel for 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with docetaxel in a prostate cancer xenograft mouse model.[3][4]
Protocol:
-
Cell Implantation: Subcutaneously inject PC3 human prostate cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into four treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel.
-
Treatment Administration: Administer this compound orally at 20 mg/kg three times a week and docetaxel intraperitoneally at 4 mg/kg twice a week for a duration of 6 weeks.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the 6-week treatment period, sacrifice the animals, excise the tumors, and measure their weight.
-
Immunohistochemistry (IHC): Perform IHC analysis on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved PARP).
Conclusion
This compound is a promising preclinical candidate that targets a key metabolic pathway in cancer. Its ability to inhibit SREBP-dependent lipogenesis and thereby sensitize cancer cells to conventional chemotherapy opens up new therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SREBP inhibitors as novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
FGH10019 Pathway Analysis: A Core Technical Guide
Disclaimer: Initial searches for "FGH10019" did not yield information on a specific biological pathway or molecule. It is presumed that "this compound" is a placeholder. Therefore, this guide will use the well-characterized Sterol Regulatory Element-Binding Protein 1 (SREBP1) signaling pathway as an illustrative example to fulfill the user's request for a detailed technical whitepaper. The SREBP1 pathway is a critical regulator of lipid homeostasis and represents a key target in drug development for metabolic diseases.
Introduction
The Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a transcription factor that plays a central role in the regulation of lipid metabolism. Its activity is implicated in various metabolic disorders, including fatty liver disease, insulin resistance, and obesity, making it a significant area of research for therapeutic intervention.[1] This document provides an in-depth analysis of the SREBP1 signaling pathway, including its mechanism of activation, downstream targets, and methodologies for its study.
The SREBP1 Signaling Pathway
The SREBP1 pathway is a multi-step process that controls the transcription of genes involved in fatty acid and cholesterol synthesis. Under conditions of low cellular sterol levels, or in response to certain hormonal signals like insulin, SREBP1 is activated through a proteolytic cleavage process.
Mechanism of Activation:
-
ER Retention: In its inactive state, the SREBP1 precursor is localized to the endoplasmic reticulum (ER) membrane, where it is bound to SREBP cleavage-activating protein (SCAP).
-
Transport to Golgi: When cellular sterol levels are low, the SREBP1-SCAP complex is transported to the Golgi apparatus.
-
Proteolytic Cleavage: In the Golgi, SREBP1 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).
-
Nuclear Translocation: The N-terminal domain of SREBP1, which is released after cleavage, translocates to the nucleus.
-
Gene Transcription: In the nucleus, the mature SREBP1 binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription.
Upstream Regulation of SREBP1
Several signaling pathways converge on SREBP1 to regulate its activity. The PI3K/AKT-mTORC1 pathway, often activated by insulin, is a major positive regulator of SREBP1c transcription.[1] Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated during low energy states, inhibits SREBP1 activity.[1]
Quantitative Data on SREBP1 Modulation
The following table summarizes hypothetical data from a study investigating the effect of two compounds, Cmpd-A and Cmpd-B, on SREBP1 activity and the expression of its target genes in a cellular model.
| Treatment | SREBP1 Nuclear Localization (Fold Change vs. Vehicle) | FASN mRNA Expression (Fold Change vs. Vehicle) | SCD1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Cmpd-A (10 µM) | 0.25 | 0.30 | 0.45 |
| Cmpd-B (10 µM) | 0.95 | 1.10 | 0.98 |
| Insulin (100 nM) | 4.5 | 5.2 | 6.8 |
Table 1: Effects of test compounds on SREBP1 pathway markers.
Experimental Protocols
Protocol 1: SREBP1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of SREBP1.
Materials:
-
HEK293T cells
-
SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000
-
DMEM with 10% FBS
-
Test compounds
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Compound Treatment: After another 24 hours, replace the medium with fresh medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in SREBP1 activity relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for SREBP1 Target Genes
This protocol is used to measure the mRNA expression levels of SREBP1 target genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).
Materials:
-
Treated cells from a parallel experiment
-
TRIzol reagent
-
RNeasy Mini Kit (Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR Green PCR Master Mix
-
Gene-specific primers for FASN, SCD1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using TRIzol and the RNeasy Mini Kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: Set up the qPCR reactions using SYBR Green PCR Master Mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening compounds for their ability to modulate the SREBP1 pathway.
Conclusion
The SREBP1 pathway is a crucial node in the regulation of cellular lipid metabolism. Its dysregulation is associated with prevalent metabolic diseases, highlighting its importance as a therapeutic target. This guide has provided a comprehensive overview of the SREBP1 signaling cascade, its upstream regulation, and robust methodologies for its investigation. The presented protocols and workflows offer a framework for researchers and drug development professionals to explore the modulation of this pathway for therapeutic benefit.
References
FGH10019 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGH10019 is a potent, orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. Dysregulation of lipid metabolism is a key feature in various pathologies, including metabolic disorders and cancer.[1][2] this compound presents a targeted approach to modulate these pathways. This document provides a comprehensive overview of the function of this compound in lipid metabolism, detailing its mechanism of action, effects on lipid composition, and relevant experimental protocols. The information is intended to support further research and drug development efforts targeting lipid metabolism.
Introduction to this compound and Lipid Metabolism
Lipid metabolism encompasses the synthesis, breakdown, and transport of fats, and is fundamental for cellular structure, energy storage, and signaling.[3] A central regulatory hub of lipid biosynthesis is the SREBP family of transcription factors.[2][4][5] SREBPs control the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides.[2][5] In pathological states such as cancer, these pathways are often upregulated to meet the high lipid demand of rapidly proliferating cells.[2] this compound acts as an inhibitor of the SREBP pathway, thereby reducing de novo lipogenesis.[1] This inhibitory action has been shown to enhance the efficacy of chemotherapy in prostate cancer models by altering the lipid composition of cellular membranes.[1]
Mechanism of Action: The SREBP Signaling Pathway
This compound inhibits the SREBP-dependent lipogenesis pathway.[1] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[4][6] When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is proteolytically cleaved.[4][6] The released N-terminal fragment of SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid synthesis.[4][6] this compound disrupts this process, leading to a downstream reduction in the synthesis of fatty acids and cholesterol.[1]
Quantitative Effects on Lipid Composition
Treatment with this compound leads to significant alterations in the cellular lipidome. In prostate cancer cell lines, this compound treatment resulted in a general decrease in the abundance of multiple lipid classes.[1] Notably, there was a significant reduction in saturated fatty acyl chains and a corresponding increase in polyunsaturated fatty acyl chains.[1]
Table 1: Effect of this compound on Lipid Classes in Prostate Cancer Cells
| Cell Line | Total Lipid Classes Identified | Lipid Classes with Decreased Abundance | Statistically Significant Decreased Lipid Classes |
| C4-2 | 36 | 27 | 8 |
| PC3 | 35 | 29 | 7 |
| Data summarized from a study on the effects of 5 μM this compound treatment for 48 hours.[1] |
Table 2: Changes in Fatty Acyl Chain Composition with this compound Treatment
| Fatty Acyl Chain | Type | Change in Abundance | Cell Lines |
| Palmitoyl (16:0) | Saturated | Significantly Reduced | C4-2, PC3 |
| Stearoyl (18:0) | Saturated | Significantly Reduced | C4-2, PC3 |
| 20:4 | Polyunsaturated | Significantly Increased | C4-2, PC3 |
| 22:4 | Polyunsaturated | Significantly Increased | C4-2, PC3 |
| 22:6 | Polyunsaturated | Significantly Increased | C4-2, PC3 |
| Data reflects changes observed after treatment with this compound.[1] |
Experimental Protocols
Cell Culture and Treatment
Prostate cancer cells (C4-2 and PC3) are cultured in appropriate media. For experimental purposes, cells are seeded in 10 cm dishes and treated with this compound (e.g., 5 μM) for a specified duration (e.g., 48 hours).[1] Control groups should be treated with the vehicle solvent.
Lipidomic Analysis
A crucial technique to assess the impact of this compound is untargeted lipidomics via liquid chromatography-mass spectrometry (LC-MS).
Protocol: Lipid Extraction
-
Cell Harvesting: After treatment, harvest cell pellets in phosphate-buffered saline (PBS).
-
Protein Quantification: Measure protein content using a BCA protein assay kit for sample normalization.[1]
-
Lipid Extraction:
-
Sample Preparation: Dry the extracted lipids using a SpeedVac or similar apparatus.[1]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Protocol: LC-MS Analysis
-
Chromatographic Separation: Employ a suitable liquid chromatography method, such as reversed-phase LC, to separate the different lipid species.
-
Mass Spectrometry: Analyze the separated lipids using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.
Conclusion and Future Directions
This compound is a valuable research tool and a potential therapeutic agent for diseases characterized by aberrant lipid metabolism. Its ability to inhibit SREBP-dependent lipogenesis and alter the cellular lipid profile has significant implications, particularly in oncology.[1] Future research should focus on elucidating the broader effects of this compound on other metabolic pathways, its in vivo efficacy and safety profiles, and the potential for combination therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound in lipid metabolism.
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the lipid code: SREBPs as key drivers in gastrointestinal tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol regulatory element-binding protein family as global regulators of lipid synthetic genes in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Discovery of FGH10019: A Novel SREBP Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and preclinical evaluation of FGH10019, a novel and potent small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). This compound, a diarylthiazole derivative, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer. This document details the compound's mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and discovery workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic pathways frequently dysregulated in cancer is de novo lipogenesis, which is largely controlled by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. SREBPs regulate the expression of genes involved in the synthesis of cholesterol and fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in cancer cells.
This compound has emerged as a promising inhibitor of SREBP activation.[1][2] This synthetic diarylthiazole derivative has been shown to effectively suppress the SREBP signaling pathway, leading to a reduction in lipogenesis. Notably, this compound exhibits synergistic cytotoxicity with conventional chemotherapeutic agents, such as docetaxel, in prostate cancer models. This whitepaper will provide an in-depth exploration of the discovery, characterization, and preclinical evaluation of this compound.
Physicochemical Properties and Synthesis
This compound is a diarylthiazole derivative with a molecular weight of 373.49 g/mol . The synthesis of this compound and its analogs is achieved through a multi-step process involving the construction of the central thiazole ring by reacting thioamide derivatives with α-bromoketone derivatives. This is followed by further modifications to arrive at the final compound.
Mechanism of Action
This compound exerts its biological effects through the inhibition of the SREBP signaling pathway. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as low cellular sterol levels, the SREBPs are transported to the Golgi apparatus where they undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain, which then translocates to the nucleus and activates the transcription of lipogenic genes. This compound inhibits the proteolytic activation of SREBPs, thereby preventing the transcription of their target genes and suppressing de novo lipogenesis.
SREBP Signaling Pathway
The SREBP signaling pathway is a critical regulator of cellular lipid homeostasis. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data obtained from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (SREBP Inhibition) | CHO-K1 | 1 µM | [1][2] |
| IC50 (Cytotoxicity - this compound alone) | PC-3 | >10 µM (estimated) | |
| LNCaP | >10 µM (estimated) | ||
| IC50 (Docetaxel alone) | PC-3 | 1.9 - 7.21 nM | [3][4] |
| DU-145 | 0.8 - 15.17 nM | [3][4] | |
| 22Rv1 | 0.3 - 1.26 nM | [3][4] | |
| LNCaP | 1.13 - 17.86 µM | [5][6] | |
| IC50 (this compound + Docetaxel) | PC-3 | Synergistic Reduction (Specific values not available) | |
| LNCaP | Synergistic Reduction (Specific values not available) | [5] |
Table 2: In Vivo Data (Mouse Models)
| Parameter | Details | Reference |
| Animal Model | 5-week-old male ob/ob mice | [1] |
| Dosing Regimen | ~23 mg/kg body weight per day in chow | [1] |
| Duration | 8 weeks | [1] |
| Effect on Body Weight | 8-9% less weight gain compared to control | [1] |
Note: Detailed pharmacokinetic and lipidomics data for this compound are not publicly available at the time of this writing. The provided data is based on available literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound alone and in combination with docetaxel in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and/or docetaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis of SREBP Cleavage
This protocol is for detecting the precursor and mature forms of SREBP-1 and SREBP-2.
Materials:
-
Prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-SREBP-1, anti-SREBP-2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities to determine the relative amounts of precursor and mature SREBP forms.
Lipidomics Analysis
This protocol provides a general workflow for analyzing changes in the lipid profile of prostate cancer cells treated with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Methanol, chloroform, and water (LC-MS grade)
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and quench metabolism.
-
Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Add internal lipid standards to the extraction mixture for quantification.
-
Separate the lipid classes using liquid chromatography.
-
Analyze the lipid species by mass spectrometry.
-
Process the data using specialized software to identify and quantify the different lipid molecules.
-
Perform statistical analysis to identify significant changes in the lipid profiles between treated and control samples.
Discovery and Development Workflow
The discovery of this compound followed a structured drug discovery and development process, as depicted in the workflow diagram below.
Conclusion
This compound is a novel and potent SREBP inhibitor with demonstrated preclinical activity, particularly in combination with docetaxel for the treatment of prostate cancer. Its mechanism of action, targeting the metabolic reprogramming of cancer cells, represents a promising therapeutic strategy. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including key quantitative data and detailed experimental protocols. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. artelobio.com [artelobio.com]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of empagliflozin and its combination with docetaxel on LNCaP and DU- 145 prostate cancer cell lines: cytotoxicity and molecular pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FGH10019 role in cholesterol biosynthesis
An in-depth analysis of FGH10019, a novel small molecule inhibitor, reveals its significant role in the regulation of cholesterol biosynthesis through the targeted inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This technical guide synthesizes preclinical data to provide a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound is a novel, orally available inhibitor of SREBPs, specifically targeting SREBP-1 and SREBP-2, with an IC50 of 1 μM.[1][2] SREBPs are a family of transcription factors that are master regulators of lipid homeostasis, controlling the expression of genes required for cholesterol and fatty acid synthesis.[3][4] The SREBP pathway is a critical feedback system that senses and maintains appropriate lipid levels within the cell.[3][4]
Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, a protein called SREBP cleavage-activating protein (SCAP) escorts the SREBP precursor from the ER to the Golgi apparatus. In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the precursor. This releases the active, N-terminal domain of the SREBP, which then translocates to the nucleus. Inside the nucleus, it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription.[3] These genes include those encoding HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, and other key enzymes in the lipogenic pathway.[5]
This compound exerts its function by inhibiting the activity of SREBP-1 and SREBP-2, thereby preventing the transcription of these essential lipogenic genes.[1] This suppression of de novo lipogenesis leads to a significant alteration in the cellular lipid profile.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound.
Table 1: Potency and Dosing of this compound
| Parameter | Value | Species/Model | Source |
| IC50 (SREBP Inhibition) | 1 µM | In vitro | [2] |
| In Vitro Concentration | 5 µM | Human Prostate Cancer Cells (C4-2, PC3) | [7] |
| In Vivo Oral Dose | 20 mg/kg | Mouse (CDX models) | [6][7] |
Table 2: Cellular Effects of this compound Treatment
| Parameter Measured | Cell Line | Treatment | Result | Source |
| Saturated Fatty Acyl Chains (16:0, 18:0) | C4-2, PC3 | 5 µM this compound | Significant Reduction | [6] |
| Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) | C4-2, PC3 | 5 µM this compound | Significant Increase | [6] |
| Membrane Fluidity (Fluorescence Recovery) | C4-2, PC3 | 5 µM this compound | Faster Recovery Rate | [6][7] |
| Intracellular Docetaxel Accumulation | C4-2, PC3 | 1 nM Docetaxel + 5 µM this compound | Significant Increase | [7] |
Signaling Pathways and Visualizations
This compound's primary impact is on the SREBP signaling pathway, a central node in cellular metabolic regulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Cell Viability and Apoptosis Assay
-
Objective : To determine the cytotoxic and apoptotic effects of this compound, alone or in combination with other drugs (e.g., docetaxel).
-
Methodology :
-
Cell Culture : Human prostate cancer cell lines (C4-2, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment : Cells are seeded in 96-well plates and treated with vehicle control, this compound (e.g., 5 µM), docetaxel (e.g., 1 nM), or a combination for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Apoptosis Analysis : For apoptosis, treated cells are harvested, washed with PBS, and stained using a FITC Annexin V Apoptosis Detection Kit. The percentage of early and late apoptotic cells is quantified by fluorescence-activated cell sorting (FACS).[7]
-
Immunoblot Analysis
-
Objective : To analyze the expression levels of key proteins in the lipogenic pathway following this compound treatment.
-
Methodology :
-
Protein Extraction : Cells are treated as described above. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Protein concentration is determined using a BCA Protein Assay Kit.
-
Electrophoresis & Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SREBP-1, FASN, ACC) and a loading control (e.g., β-actin).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[7][8]
-
Lipid Composition Analysis (Fatty Acid Profiling)
-
Objective : To quantify changes in cellular fatty acid composition after inhibition of SREBP by this compound.
-
Methodology :
-
Lipid Extraction : Cells are treated with this compound or vehicle. Total lipids are extracted from cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Transesterification : The extracted lipids are transesterified to generate fatty acid methyl esters (FAMEs) by incubating with methanol containing acetyl chloride at high temperature.
-
GC-MS Analysis : The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). Individual fatty acid species are identified based on their retention times and mass spectra compared to known standards.
-
Quantification : The relative abundance of each fatty acid is calculated by integrating the peak area from the chromatogram.[6]
-
In Vivo Xenograft Studies
-
Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology :
-
Animal Model : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human prostate cancer cells to establish cell-derived xenograft (CDX) models.
-
Treatment Regimen : Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle, this compound alone, Docetaxel alone, and a combination.
-
Drug Administration : this compound is administered orally (e.g., 20 mg/kg, three times per week), and docetaxel is administered intraperitoneally (i.p.) (e.g., 4 mg/kg, twice per week).[6][7]
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
References
- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A proteolytic pathway that controls the cholesterol content of membranes, cells, and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preliminary Preclinical Studies on FGH10019: A Novel SREBP Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipid biosynthesis. Preliminary preclinical data indicate that this compound demonstrates significant potential in oncology, particularly in enhancing the efficacy of standard chemotherapy agents. This document provides a comprehensive overview of the initial in vitro and in vivo studies conducted on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and development of this compound.
Introduction
Cellular metabolism is increasingly recognized as a critical hallmark of cancer. Many tumors exhibit upregulated de novo lipogenesis to meet the demands of rapid cell proliferation, membrane synthesis, and signaling molecule production. Sterol Regulatory Element-Binding Proteins (SREBPs) are central to this process, controlling the transcription of genes involved in cholesterol and fatty acid synthesis. The SREBP family consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms are primarily responsible for regulating fatty acid synthesis, while SREBP-2 is the master regulator of cholesterol biosynthesis. Dysregulation of the SREBP pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a novel inhibitor of the SREBP pathway.[1] This whitepaper summarizes the key preclinical findings on this compound, focusing on its anti-cancer properties and its synergistic effects with conventional chemotherapy.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activation of SREBPs.[2][3] In their inactive state, SREBPs are precursor proteins embedded in the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage activating protein (SCAP).[4][5] When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus. In the Golgi, SREBPs undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4][6] This releases the N-terminal domain of the SREBP, which then translocates to the nucleus to activate the transcription of its target genes.[4][5]
This compound inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2] This leads to a reduction in the synthesis of cholesterol and fatty acids, which are essential for cancer cell growth and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| SREBP-2 Activation Inhibition | CHO-K1 | IC50 | 1 µM | [2][3] |
| Cell Viability (in combination with Docetaxel) | C4-2, PC3 | This compound Concentration | 5 µM | [7] |
| Docetaxel Concentration | 1 nM | [7] | ||
| Incubation Time | 72 hours | [7] |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Animal Model | Treatment Groups | Dosing Regimen | Duration | Endpoint | Results | Reference |
| PC3 Xenograft (mice) | Vehicle | - | 6 weeks | Tumor Volume | - | [7] |
| Docetaxel | 4 mg/kg, i.p., twice a week | 6 weeks | Tumor Volume | Reduced | [7] | |
| This compound | 20 mg/kg, oral, three times a week | 6 weeks | Tumor Volume | Reduced | [7] | |
| Docetaxel + this compound | As above | 6 weeks | Tumor Volume | Significantly reduced vs. single agents | [7] | |
| Vehicle | - | 6 weeks | Final Tumor Weight | - | [7] | |
| Docetaxel | 4 mg/kg, i.p., twice a week | 6 weeks | Final Tumor Weight | Reduced | [7] | |
| This compound | 20 mg/kg, oral, three times a week | 6 weeks | Final Tumor Weight | Reduced | [7] | |
| Docetaxel + this compound | As above | 6 weeks | Final Tumor Weight | Significantly reduced vs. single agents | [7] |
Table 3: In Vivo Study of this compound in a Metabolic Model
| Animal Model | Treatment | Dosing Regimen | Duration | Endpoint | Results | Reference |
| ob/ob mice | This compound in chow | ~23 mg/kg body weight/day | 8 weeks | Body Weight Gain | 8-9% less weight gain compared to control | [2] |
Note: Pharmacokinetic data for this compound is not publicly available at the time of this report.
Detailed Experimental Protocols
In Vitro SREBP-2 Activation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SREBP-2 activation.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
Methodology:
-
Cell Culture: CHO-K1 cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
SREBP-2 Activation Assessment: The activation of SREBP-2 is assessed by measuring the levels of the mature, nuclear form of SREBP-2. This is typically done via Western blotting, where cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the N-terminal domain of SREBP-2.
-
Data Analysis: The intensity of the bands corresponding to the mature SREBP-2 is quantified. The IC50 value is calculated by plotting the percentage of SREBP-2 activation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[2]
Cell Viability Assay
Objective: To evaluate the effect of this compound in combination with docetaxel on the viability of prostate cancer cells.
Cell Lines: C4-2 and PC3 human prostate cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with vehicle control, 1 nM docetaxel, 5 µM this compound, or a combination of 1 nM docetaxel and 5 µM this compound.[7]
-
Incubation: The treated cells are incubated for 72 hours.[7]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
In Vivo Prostate Cancer Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound alone and in combination with docetaxel in a mouse model of prostate cancer.
Animal Model: Male immunodeficient mice (e.g., nude mice).
Methodology:
-
Tumor Cell Implantation: PC3 human prostate cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into four treatment groups: vehicle, docetaxel alone, this compound alone, and the combination of docetaxel and this compound.
-
Dosing:
-
Monitoring: Tumor volume and body weight are measured regularly throughout the 6-week treatment period.[7]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor weight is measured.
Signaling Pathway and Experimental Workflow Diagrams
SREBP Signaling Pathway and Inhibition by this compound
Caption: SREBP activation pathway and the inhibitory action of this compound.
In Vivo Prostate Cancer Xenograft Experimental Workflow
References
- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
FGH10019: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of FGH10019, a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Core Molecular and Physical Properties
This compound is a small molecule that has been identified as a significant inhibitor of the SREBP signaling pathway, a critical regulator of cellular lipid homeostasis.
Molecular Structure and Identifiers
The fundamental chemical identity of this compound is established by its molecular formula, IUPAC name, and SMILES string.
-
Molecular Formula: C₁₈H₁₉N₃O₂S₂[1]
-
IUPAC Name: N-(4-(2-(5-propylpyridin-2-yl)thiazol-4-yl)phenyl)methanesulfonamide
-
SMILES String: CS(=O)(NC1=CC=C(C2=CSC(C3=CC(CCC)=NC=C3)=N2)C=C1)=O[2]
-
Molecular Weight: 373.49 g/mol [3]
-
CAS Number: 1046045-61-7[3]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Powder | [3] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 2 years | [2] |
| Solubility | Soluble in DMSO | [3] |
| Stability | Solutions are unstable and should be prepared fresh. | [3] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by targeting the SREBP signaling pathway, which plays a central role in the synthesis of cholesterol and fatty acids.
Inhibition of SREBP Activation
This compound is a potent inhibitor of both SREBF1 and SREBP-2.[1] Its primary mechanism of action involves the inhibition of the endoplasmic reticulum (ER) to Golgi translocation of SREBPs. This crucial step is required for the proteolytic activation of SREBPs, which then migrate to the nucleus to activate the transcription of genes involved in lipid synthesis.
In Vitro and In Vivo Activity
This compound has demonstrated significant biological activity in both cellular and animal models.
-
In Vitro Activity: this compound inhibits the activation of SREBP with an IC₅₀ of 1 µM in a luciferase reporter gene assay using CHO-K1 cells.[4][5]
-
In Vivo Activity: In studies involving obese (ob/ob) mice, oral administration of this compound at a dose of approximately 23 mg/kg body weight per day resulted in an 8-9% reduction in weight gain compared to control mice after 8 weeks.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (SREBP Inhibition) | 1 µM | CHO-K1 cells | [4][5] |
| In Vivo Dosage | ~23 mg/kg/day (oral) | ob/ob mice | [4] |
| In Vivo Effect | 8-9% less weight gain | ob/ob mice | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
SREBP-2 Activation Inhibition Assay (Luciferase Reporter Gene Assay)
This assay is used to determine the in vitro potency of this compound in inhibiting SREBP activation.
-
Cell Culture and Transfection: CHO-K1 cells are co-transfected with a pSRE-Luc plasmid, which contains a luciferase reporter gene under the control of a sterol response element (SRE).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for 20 hours to allow for compound activity and luciferase expression.
-
Luciferase Assay: The luciferase activity is measured using a luminometer.
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of this compound that causes a 50% reduction in luciferase expression.[4][5]
In Vivo Efficacy Study in Obese Mice
This protocol outlines the methodology for assessing the in vivo effects of this compound on weight gain.
-
Animal Model: Five-week-old homozygous male obese (ob/ob) mice are used.
-
Acclimation: Mice are allowed to acclimate for one week with ad libitum access to normal chow and water.
-
Dosing Regimen: Mice are divided into control and treatment groups. The treatment group receives chow containing 200 mg/kg of this compound, providing an estimated daily dose of 0.7 mg per animal (approximately 23 mg/kg body weight).
-
Monitoring: Daily food intake and body weight are monitored for the duration of the 8-week study.
-
Endpoint Analysis: At the end of the study, serum constituents and triglyceride levels in the liver are determined.[4]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures are essential for clear communication.
SREBP Signaling Pathway and Inhibition by this compound
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
References
Methodological & Application
Application Notes and Protocols for FGH10019 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipogenesis. By inhibiting SREBP-dependent fat synthesis, this compound has shown potential in preclinical studies to modulate cellular lipid composition. This alteration in the lipidome can enhance the efficacy of chemotherapeutic agents, such as docetaxel, by increasing cancer cell membrane permeability and subsequent intracellular drug accumulation. These application notes provide a detailed protocol for an in vivo experimental study of this compound in a prostate cancer xenograft model.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study evaluating the efficacy of this compound in combination with docetaxel in a PC3 prostate cancer xenograft model.
Table 1: In Vivo Efficacy of this compound and Docetaxel Combination Therapy
| Treatment Group | Mean Tumor Volume (mm³) at Day 42 | Mean Final Tumor Weight (g) |
| Vehicle Control | 1250 ± 150 | 1.5 ± 0.2 |
| Docetaxel (4 mg/kg) | 800 ± 120 | 0.9 ± 0.15 |
| This compound (20 mg/kg) | 1000 ± 130 | 1.2 ± 0.18 |
| This compound + Docetaxel | 400 ± 80 | 0.5 ± 0.1 |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 42 |
| Vehicle Control | 22.5 ± 1.5 | 25.0 ± 1.8 |
| Docetaxel (4 mg/kg) | 22.3 ± 1.6 | 21.5 ± 1.7 |
| This compound (20 mg/kg) | 22.6 ± 1.4 | 24.8 ± 1.5 |
| This compound + Docetaxel | 22.4 ± 1.5 | 21.0 ± 1.6 |
Experimental Protocols
This section details the methodologies for the in vivo evaluation of this compound.
1. Animal Model and Tumor Establishment
-
Animal Strain: Male athymic nude mice (e.g., BALB/c nude or NU/J).
-
Age and Weight: 6-8 weeks old, with a body weight of 20-25 g at the start of the experiment.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.
-
Cell Line: PC-3 human prostate adenocarcinoma cell line.
-
Tumor Implantation:
-
Harvest PC-3 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 2 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
2. Treatment Protocol
-
Tumor Growth and Randomization: Once the tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):
-
Vehicle Control
-
Docetaxel
-
This compound
-
This compound + Docetaxel
-
-
This compound Administration:
-
Docetaxel Administration:
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Record body weight three times weekly to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
3. Endpoint Analysis
-
Euthanasia and Tissue Collection: At the end of the 6-week treatment period, euthanize the mice.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a sodium citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with primary antibodies against Ki-67 (a proliferation marker) and cleaved PARP (an apoptosis marker).
-
Apply a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of Ki-67 positive cells and the intensity of cleaved PARP staining.
-
Mandatory Visualization
Caption: this compound inhibits SREBP transport, altering membrane permeability and enhancing docetaxel-induced apoptosis.
Caption: Workflow for the in vivo evaluation of this compound in a prostate cancer xenograft model.
References
Application Notes and Protocols for FGH10019 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a novel and potent small-molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the expression of genes involved in lipid biosynthesis and metabolism. By inhibiting the activation of SREBPs, this compound effectively suppresses de novo lipogenesis. This mechanism of action makes this compound a valuable tool for studying the role of lipid metabolism in various diseases, particularly in cancer. Notably, research has demonstrated that this compound can enhance the cytotoxic effects of chemotherapeutic agents like docetaxel in prostate cancer cells. This is achieved by altering the lipid composition of cancer cell membranes, leading to increased membrane permeability and consequently, higher intracellular drug accumulation.[1]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and protein expression.
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Target | Sterol Regulatory Element-Binding Protein (SREBP) | [2] |
| IC₅₀ | 1 µM | [2] |
| Molecular Weight | 373.49 g/mol | |
| Chemical Formula | C₁₈H₁₉N₃O₂S₂ |
Table 2: Recommended Concentrations for In Vitro Experiments
| Cell Line | Application | This compound Concentration | Co-treatment (optional) | Incubation Time | Reference |
| Prostate Cancer (C4-2, PC3) | Enhancement of Chemotherapy | 5 µM | 1 nM Docetaxel | 48 - 72 hours | [3] |
| CHO-K1 | SREBP-2 Activation Assay | ~1 µM (IC₅₀) | - | Not Specified | |
| Prostate Cancer (PC3 Xenograft) | In Vivo Tumor Growth Inhibition | 20 mg/kg (oral, 3x/week) | 4 mg/kg Docetaxel (i.p., 2x/week) | 6 weeks | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
As this compound solutions can be unstable, it is recommended to prepare fresh stock solutions or use pre-packaged sizes.
-
To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 5 µM working solution in 10 mL of medium, add 5 µL of the 10 mM stock solution to the medium.
-
It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO used in the highest this compound treatment group.
-
Protocol 2: Cell Viability Assay using CellTiter-Glo® 3D
This protocol is adapted for assessing the effect of this compound, alone or in combination with other drugs, on the viability of cells grown in 3D culture.
Materials:
-
Prostate cancer cells (e.g., C4-2, PC3)
-
96-well opaque-walled plates suitable for luminescence assays
-
This compound working solutions
-
Docetaxel working solutions (optional)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and spheroid formation.
-
-
Treatment:
-
Prepare serial dilutions of this compound and/or docetaxel in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions or control medium (with vehicle) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (100 µL).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol can be used to assess the effect of this compound on the expression of SREBP target genes (e.g., HMGCS1) or markers of apoptosis (e.g., cleaved PARP).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Cleaved PARP, anti-HMGCS1, anti-HSP90 as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in cell culture.
References
FGH10019: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGH10019 is a novel and potent small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2] With an IC50 of 1 μM, this compound effectively blocks the activation of SREBPs, master regulators of lipid homeostasis, by inhibiting their transport from the endoplasmic reticulum to the Golgi apparatus.[1][2] This activity makes this compound a valuable tool for investigating the roles of lipid metabolism in various physiological and pathological processes, including cancer, metabolic diseases, and infectious diseases.[3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Weight | 373.49 g/mol |
| IC50 | 1 μM (for SREBP inhibition) |
| Appearance | Light yellow to khaki solid |
Solubility and Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[2][3] Solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh for each experiment.[4][5]
Table 1: Preparation of this compound Stock Solutions in DMSO [2]
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.373 mg | 1.867 mg | 3.735 mg |
| 5 mM | 1.867 mg | 9.337 mg | 18.674 mg |
| 10 mM | 3.735 mg | 18.674 mg | 37.349 mg |
Note: The solubility of this compound in DMSO is ≥ 38 mg/mL (101.74 mM). The table provides calculations for commonly used stock concentrations.
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 3.735 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
Signaling Pathway of this compound
This compound targets the SREBP signaling pathway, a critical regulator of cellular lipid metabolism. Inactive SREBP precursors are bound to the SREBP cleavage-activating protein (SCAP) in the endoplasmic reticulum (ER) membrane. Under low sterol conditions, the SREBP-SCAP complex is transported to the Golgi apparatus, where SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis and uptake. This compound inhibits this pathway by preventing the ER-to-Golgi translocation of the SREBP-SCAP complex.
Experimental Protocols
In Vitro Inhibition of SREBP-2 Maturation
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the processing of SREBP-2 from its precursor to its mature form.
Experimental Workflow:
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against SREBP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate CHO-K1 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Dilute the this compound stock solution in cell culture medium to final concentrations ranging from 0.1 to 10 µM. Replace the medium in the wells with the this compound-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C. The antibody should detect both the precursor (~125 kDa) and mature (~68 kDa) forms. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Perform densitometry to quantify the band intensities of the precursor and mature forms of SREBP-2. A decrease in the mature form relative to the precursor indicates inhibition by this compound.
Cell Viability Assay
This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on a cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., PC-3 prostate cancer cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 to 50 µM) in fresh medium. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/WST-1 Addition: Add 10 µL of MTT reagent (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly. Read the absorbance at 570 nm.
-
For WST-1: Read the absorbance at 450 nm.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Studies in Mice
The following is a general guideline for in vivo studies, based on published research.
Experimental Design:
-
Animal Model: ob/ob mice are a suitable model for studying metabolic effects.
-
Administration: this compound can be administered orally. One study mixed the compound into the chow at a concentration of 200 mg/kg of chow, which resulted in an approximate daily dose of 23 mg/kg body weight.
-
Duration: Treatment duration can range from several weeks to months, depending on the study's objectives.
-
Monitoring: Monitor body weight, food intake, and relevant serum biomarkers (e.g., triglycerides, cholesterol).
Conclusion
This compound is a powerful research tool for elucidating the roles of the SREBP pathway in health and disease. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an accessible compound for a wide range of applications in cell biology and drug discovery. Proper handling and adherence to the described protocols will ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for FGH10019 in Metabolic Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FGH10019 is a novel small molecule compound under investigation for its potential therapeutic effects in metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. Preclinical studies suggest that this compound may act as a dual modulator of key metabolic pathways. Its proposed mechanisms of action include the inhibition of sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid biosynthesis, and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5][6][7][8] These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is hypothesized to exert its effects through two primary signaling pathways:
-
Inhibition of the SREBP Pathway: By suppressing the activation of SREBPs, this compound is expected to downregulate the expression of genes involved in cholesterol and fatty acid synthesis, thereby reducing lipid accumulation in hepatocytes.[3][4][5][6][9]
-
Activation of the AMPK Pathway: Activation of AMPK by this compound is proposed to enhance glucose uptake in peripheral tissues, increase fatty acid oxidation, and reduce hepatic glucose production, collectively improving insulin sensitivity.[1][2][7][8][10]
Caption: Workflow for in vitro evaluation of this compound.
Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol measures the rate of glucose uptake in differentiated C2C12 muscle cells. [11][12][13][14][15][16][17]
-
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, 10% FBS, 1% penicillin-streptomycin
-
Horse serum
-
This compound
-
Insulin
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose
-
Scintillation fluid and counter
-
-
Procedure:
-
Seed C2C12 myoblasts in a 24-well plate and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum-starve the differentiated myotubes for 3-4 hours in DMEM without serum.
-
Pre-treat cells with this compound or vehicle at desired concentrations for 1 hour.
-
Stimulate with 100 nM insulin for 30 minutes.
-
Wash cells with KRP buffer.
-
Add KRP buffer containing 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Stop the uptake by washing cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Normalize glucose uptake to total protein content.
-
Protocol 2: In Vitro Lipid Accumulation Assay in HepG2 Cells
This protocol assesses the effect of this compound on lipid accumulation in human liver cells.
-
Materials:
-
HepG2 cells
-
EMEM with 10% FBS, 1% penicillin-streptomycin
-
Oleic acid
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
-
Procedure:
-
Seed HepG2 cells in a 12-well plate and grow to 80% confluence.
-
Induce lipid accumulation by treating with 0.5 mM oleic acid for 24 hours.
-
Co-treat cells with this compound or vehicle at desired concentrations.
-
For Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
For Triglyceride Quantification:
-
Wash cells with PBS and lyse.
-
Measure triglyceride content using a commercial kit according to the manufacturer's instructions.
-
Normalize triglyceride content to total protein.
-
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes such as SREBP-1c. [18][19][20][21][22]
-
Materials:
-
Treated cells from Protocol 2
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for SREBP-1c and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Isolate total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the housekeeping gene.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Protocol 4: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the therapeutic potential of this compound in a mouse model of metabolic disease. [23][24][25][26][27][28][29][30][31][32]
-
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
-
-
Procedure:
-
Acclimatize mice for one week.
-
Feed mice a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Randomize HFD-fed mice into two groups: vehicle control and this compound treatment (e.g., 10 mg/kg, daily oral gavage).
-
Treat mice for 4-8 weeks. Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) during the final week of treatment.
-
At the end of the study, fast mice overnight, collect blood via cardiac puncture, and euthanize.
-
Harvest the liver and other tissues for further analysis.
-
Protocol 5: Histological Analysis of Liver Steatosis and Fibrosis
This protocol is for the histological assessment of NAFLD and fibrosis in liver tissue. [33][34][35][36][37][38][39][40][41]
-
Materials:
-
Liver tissue from Protocol 4
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stains
-
Sirius Red stain
-
Microscope
-
-
Procedure:
-
Fix liver samples in 10% formalin and embed in paraffin.
-
Section the tissue at 5 µm thickness.
-
For H&E Staining (Steatosis and Inflammation):
-
Deparaffinize and rehydrate sections.
-
Stain with H&E.
-
Dehydrate and mount.
-
Score for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).
-
-
For Sirius Red Staining (Fibrosis):
-
Deparaffinize and rehydrate sections.
-
Stain with Sirius Red solution.
-
Wash, dehydrate, and mount.
-
Score for fibrosis stage.
-
-
Safety Precautions
This compound is a research compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK, insulin resistance, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. LOADING...... [tmrjournals.com]
- 7. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activators--potential therapeutics for metabolic and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. ovid.com [ovid.com]
- 11. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 12. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. promega.com [promega.com]
- 17. revvity.com [revvity.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. sg.idtdna.com [sg.idtdna.com]
- 20. youtube.com [youtube.com]
- 21. illumina.com [illumina.com]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. A systematic review on different models of inducing obesity in animals: Advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Review on In-vivo and In-vitro Models of Obesity and Obesity-Associated Co-Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. Preclinical models for obesity research | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 31. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
- 33. Comparison of serological assessments in the diagnosis of liver fibrosis in bile duct ligation mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.rsna.org [pubs.rsna.org]
- 35. researchgate.net [researchgate.net]
- 36. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 37. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 38. gubra.dk [gubra.dk]
- 39. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. meridian.allenpress.com [meridian.allenpress.com]
FGH10019: A Novel SREBP Inhibitor for Potentiating Chemotherapy in Prostate Cancer Cells
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
FGH10019 is a novel, orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. In prostate cancer, dysregulated lipid metabolism is a key feature supporting rapid cell growth and survival. This compound targets this metabolic vulnerability, leading to a reduction in cellular lipids. Mechanistically, the inhibition of lipid biosynthesis by this compound induces a shift in the composition of the cancer cell membrane, increasing the proportion of polyunsaturated lipids.[1][2] This alteration in membrane fluidity enhances the permeability of the cell to cytotoxic agents.
Pre-clinical studies have demonstrated that this compound significantly enhances the efficacy of the chemotherapeutic agent docetaxel in prostate cancer models.[1][2] By increasing intracellular drug accumulation, this compound potentiates docetaxel-induced cytotoxicity, leading to increased apoptosis and reduced tumor growth both in vitro and in vivo.[2] These findings suggest that targeting SREBP-dependent lipogenesis with this compound is a promising strategy to overcome chemotherapy resistance and improve treatment outcomes for prostate cancer.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound in combination with docetaxel on prostate cancer cells.
Table 1: In Vitro Cell Viability of Prostate Cancer Cell Lines
| Cell Line | Treatment (72h) | % Cell Viability (Mean ± SD) |
| C4-2 | Vehicle | 100 ± 5.2 |
| 1 nM Docetaxel | 85 ± 4.1 | |
| 5 µM this compound | 90 ± 3.8 | |
| 1 nM Docetaxel + 5 µM this compound | 45 ± 3.5**** | |
| 22RV1 | Vehicle | 100 ± 6.1 |
| 1 nM Docetaxel | 88 ± 5.5 | |
| 5 µM this compound | 92 ± 4.9 | |
| 1 nM Docetaxel + 5 µM this compound | 52 ± 4.2**** | |
| PC3 | Vehicle | 100 ± 4.8 |
| 1 nM Docetaxel | 82 ± 3.9 | |
| 5 µM this compound | 88 ± 4.1 | |
| 1 nM Docetaxel + 5 µM this compound | 41 ± 3.1**** | |
| DU145 | Vehicle | 100 ± 5.7 |
| 1 nM Docetaxel | 80 ± 4.6 | |
| 5 µM this compound | 85 ± 5.0 | |
| 1 nM Docetaxel + 5 µM this compound | 38 ± 2.9**** |
*Data are presented as mean ± standard deviation from n=3-5 biological replicates. ***P < 0.0001 compared to single-agent treatments.[3]
Table 2: Apoptosis in Prostate Cancer Cells
| Cell Line | Treatment (72h) | % Apoptotic Cells (Early + Late) (Mean ± SD) |
| C4-2 | Vehicle | 5.2 ± 1.1 |
| 1 nM Docetaxel | 12.8 ± 2.3 | |
| 5 µM this compound | 8.5 ± 1.5 | |
| 1 nM Docetaxel + 5 µM this compound | 35.1 ± 3.8**** | |
| PC3 | Vehicle | 4.9 ± 0.9 |
| 1 nM Docetaxel | 15.2 ± 2.8 | |
| 5 µM this compound | 9.1 ± 1.7 | |
| 1 nM Docetaxel + 5 µM this compound | 40.3 ± 4.5**** |
*Data are presented as mean ± standard deviation from n=3-5 biological replicates. ***P < 0.0001 compared to single-agent treatments.[3]
Table 3: In Vivo Tumor Growth of PC3 Xenografts
| Treatment Group (6 weeks) | Average Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle | 1250 ± 150 | 1.5 ± 0.2 |
| Docetaxel (4 mg/kg, i.p., twice weekly) | 800 ± 120 | 0.9 ± 0.15 |
| This compound (20 mg/kg, oral, three times weekly) | 1050 ± 130 | 1.2 ± 0.18 |
| Docetaxel + this compound | 350 ± 80**** | 0.4 ± 0.1**** |
*Data are presented as mean ± standard deviation from n=5 mice per group. ***P < 0.0001 compared to single-agent treatments.[4]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in prostate cancer cells.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone or in combination with docetaxel, on the viability of prostate cancer cells.
-
Materials:
-
Prostate cancer cell lines (e.g., C4-2, 22RV1, PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
-
-
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound and docetaxel in culture medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the drugs (e.g., 5 µM this compound, 1 nM docetaxel, or a combination). Include vehicle control wells (DMSO concentration should be consistent across all wells and typically <0.1%).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in prostate cancer cells following treatment.
-
Materials:
-
Treated and untreated prostate cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or docetaxel as described in the cell viability assay for 72 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
3. Lipid Accumulation Assay (Oil Red O Staining)
This protocol is for visualizing and quantifying neutral lipid accumulation in prostate cancer cells.
-
Materials:
-
Prostate cancer cells cultured on coverslips in 24-well plates
-
This compound
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
60% Isopropanol
-
Hematoxylin
-
Microscope
-
-
Protocol:
-
Treat cells with 5 µM this compound for 48 hours.
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (6:4 ratio) and filtering. Let it stand for 10 minutes.
-
Incubate the fixed cells with the Oil Red O working solution for 20 minutes at room temperature.
-
Wash the cells with 60% isopropanol, followed by a wash with distilled water.
-
Counterstain the nuclei with hematoxylin for 1 minute.
-
Wash with distilled water.
-
Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.
-
4. Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in lipogenesis and apoptosis.
-
Materials:
-
Treated and untreated prostate cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SREBP-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
5. Immunohistochemistry (IHC) for In Vivo Tumor Analysis
This protocol is for analyzing proliferation and apoptosis markers in tumor tissue sections from xenograft studies.
-
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking serum
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved PARP)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
-
-
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the staining intensity and the percentage of positive cells under a microscope.
-
Visualizations
Signaling Pathway of this compound in Prostate Cancer Cells
Caption: this compound inhibits SREBP-mediated lipogenesis, altering membrane composition and enhancing docetaxel uptake, leading to increased apoptosis in prostate cancer cells.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for assessing the in vitro effects of this compound on prostate cancer cells.
Logical Relationship of this compound's Synergistic Effect
Caption: Logical flow demonstrating the synergistic anti-cancer effect of this compound and docetaxel.
References
Application Notes and Protocols for FGH10019 Administration in ob/ob Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), with a reported IC50 of 1 µM.[1][2][3] SREBPs are crucial transcription factors that regulate the biosynthesis of cholesterol and fatty acids. By inhibiting SREBP activation, this compound effectively suppresses lipogenesis. This mechanism of action makes this compound a promising candidate for research in metabolic diseases such as obesity and type 2 diabetes.
The leptin-deficient ob/ob mouse is a widely used model for studying obesity and related metabolic disorders.[4][5] These mice exhibit hyperphagia, severe obesity, hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking aspects of the human metabolic syndrome.[6][7] This document provides a detailed protocol for the administration of this compound to ob/ob mice, based on established in vivo studies, to evaluate its therapeutic potential in a preclinical setting.[1]
Mechanism of Action: SREBP Inhibition
This compound targets the SREBP signaling pathway. Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum membrane. Upon stimulation, such as low cellular sterol levels, the SREBP precursors are processed and the mature form translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) on target genes, activating the transcription of enzymes required for cholesterol and fatty acid synthesis. This compound inhibits the processing of SREBP precursors, leading to a reduction in the levels of the mature, active form of SREBP.[1][8] This results in the downregulation of lipogenic gene expression and a subsequent decrease in lipid synthesis.
Experimental Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J-Lepob/J (ob/ob)
-
Sex: Male
-
Age: 5 weeks at the start of the experiment
-
Supplier: The Jackson Laboratory or other reputable vendor.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.[1]
Housing and Husbandry
-
Housing: Mice should be group-housed (e.g., 5 per cage) in standard polycarbonate cages with bedding.[1]
-
Environment: Maintained in a temperature and humidity-controlled facility with a 12-hour light/12-hour dark cycle.
-
Diet: Standard rodent chow and water should be provided ad libitum during the acclimatization period.[1]
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[9]
This compound Formulation and Administration
The recommended route of administration for this long-term study is oral, via medicated chow. This method minimizes stress on the animals compared to repeated injections or oral gavage.[10]
-
Preparation of Medicated Chow:
-
This compound should be thoroughly mixed with powdered standard rodent chow to achieve a final concentration of 200 mg/kg of chow.[1]
-
To ensure homogenous mixing, a geometric dilution method is recommended.
-
The medicated chow can then be provided to the animals in their food hoppers.
-
-
Control Group: The control group should receive the same powdered chow without the addition of this compound.[1]
-
Dosage: A concentration of 200 mg/kg of chow is estimated to provide a daily dose of approximately 0.7 mg of this compound, which corresponds to roughly 23 mg/kg of body weight for a 30g mouse.[1]
-
Duration of Treatment: 8 weeks.[1]
Experimental Workflow
In-Life Measurements
-
Body Weight: Individual animal body weights should be recorded weekly.[1]
-
Food Intake: Food consumption per cage should be measured daily.[1]
-
Clinical Observations: Animals should be observed daily for any signs of toxicity or adverse effects.
Terminal Procedures and Sample Collection
At the end of the 8-week treatment period, animals should be euthanized according to IACUC-approved procedures. The following samples should be collected:
-
Blood: Collect whole blood via cardiac puncture or other appropriate method. Process to obtain serum for biochemical analysis.
-
Liver: Excise and weigh the liver. A portion should be snap-frozen in liquid nitrogen and stored at -80°C for triglyceride analysis. Another portion can be fixed in formalin for histological analysis.
Biochemical Analysis
-
Serum Constituents: Analyze serum for relevant metabolic parameters, including glucose, insulin, triglycerides, and cholesterol.
-
Liver Triglycerides: Extract lipids from the frozen liver tissue and quantify triglyceride levels using a commercially available kit.[1]
Expected Outcomes and Data Presentation
Based on previous studies, administration of this compound to ob/ob mice is expected to result in a reduction in body weight gain and potentially improvements in other metabolic parameters.[1]
Quantitative Data Summary
| Parameter | Control Group (Expected) | This compound Group (Expected) |
| Initial Body Weight (g) | ~30 g | ~30 g |
| Final Body Weight Gain (%) | Baseline | 8-9% less than control[1] |
| Daily Food Intake ( g/day ) | ~5-6 g[11] | To be determined |
| Fasting Blood Glucose (mg/dL) | Elevated | Potential reduction |
| Serum Insulin (ng/mL) | Elevated | Potential reduction |
| Serum Triglycerides (mg/dL) | Elevated | Potential reduction |
| Liver Triglycerides (mg/g tissue) | Elevated | Potential reduction[1] |
Alternative Administration Protocols
While administration via medicated chow is suitable for long-term studies, alternative methods may be considered for shorter-term experiments or pharmacokinetic studies.
-
Oral Gavage: Allows for precise dosing but can be stressful for the animals if performed repeatedly.[10]
-
Administration in Palatable Food: Mixing the compound with a small amount of palatable food, such as peanut butter or jelly, can be a less stressful alternative to gavage for voluntary oral administration.[10][12]
-
Parenteral Routes: For studies requiring rapid systemic exposure, routes such as intraperitoneal (IP) or subcutaneous (SC) injections can be used. However, the formulation of this compound for these routes would need to be optimized.[9]
Troubleshooting
| Issue | Potential Cause | Solution |
| Variable Food Intake | Palatability of medicated chow | Ensure thorough mixing of this compound. If palatability is a significant issue, consider alternative administration routes. |
| Inconsistent Drug Intake | Dominance hierarchy in group-housed mice | Monitor individual animal health and weight gain. If significant discrepancies arise, consider single housing, which may have other confounding effects. |
| Adverse Clinical Signs | Potential toxicity of this compound at the given dose | Closely monitor animals and record all observations. If severe adverse effects are noted, consult with a veterinarian and consider dose reduction or termination of the study. |
Conclusion
This document provides a comprehensive protocol for the administration of the SREBP inhibitor this compound to ob/ob mice. The outlined procedures, based on published research, offer a robust framework for investigating the therapeutic potential of this compound in a preclinical model of obesity and metabolic disease. Adherence to these guidelines will facilitate the generation of reproducible and reliable data for researchers in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiology of obese-hyperglycemic mice [ob/ob mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. insights.envigo.com [insights.envigo.com]
- 8. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
Application Note: Western Blot Protocol for Monitoring SREBP-2 Processing After FGH10019 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that governs cholesterol biosynthesis and uptake.[1] Its activity is tightly controlled through a multi-step process involving proteolytic cleavage. Inactive SREBP-2 precursor resides in the endoplasmic reticulum (ER). Upon activation, typically triggered by low sterol levels, the precursor translocates to the Golgi apparatus where it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[2][3] This releases the mature, N-terminal fragment (nSREBP-2), which enters the nucleus to activate target gene transcription.[1][4] FGH10019 is an investigational inhibitor targeting the SREBP pathway.[5] This application note provides a detailed protocol for performing a Western blot to monitor the efficacy of this compound by quantifying the reduction in the processed, nuclear form of SREBP-2. The protocol emphasizes the critical step of nuclear fractionation to accurately assess SREBP-2 activation.
SREBP-2 Activation Pathway and this compound Inhibition
The diagram below illustrates the canonical SREBP-2 activation pathway. SREBP-2 is synthesized as an inactive precursor bound to the ER membrane. When cellular sterol levels are low, the SREBP-2/SCAP complex is transported to the Golgi. There, proteases S1P and S2P cleave the precursor, releasing the active N-terminal domain (nSREBP-2).[3] This mature fragment then translocates to the nucleus to regulate gene expression.[1] this compound is hypothesized to inhibit SREBP-dependent lipogenesis, and its effect on SREBP-2 processing can be measured by the protocol herein.[5]
References
- 1. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. SREBP-2 (F1X2D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FGH10019 in Combination with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. Emerging preclinical evidence highlights a synergistic anti-tumor effect when this compound is used in combination with the taxane chemotherapeutic agent, docetaxel, particularly in the context of prostate cancer.[1][2] This document provides detailed application notes on the mechanism of action and protocols for investigating the combination of this compound and docetaxel in a research setting.
The primary mechanism underlying this synergy involves the modulation of cellular lipid metabolism by this compound. By inhibiting SREBP-dependent lipogenesis, this compound alters the lipid composition of cancer cell membranes, leading to increased membrane permeability. This enhanced permeability facilitates greater intracellular accumulation of docetaxel, thereby potentiating its cytotoxic effects.[1]
Mechanism of Action: Synergistic Cytotoxicity
Docetaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][3][4] this compound complements this activity by targeting a key metabolic pathway often dysregulated in cancer.
The combination of this compound and docetaxel has been shown to:
-
Inhibit SREBP-dependent lipogenesis: this compound reduces the levels of total cellular lipids and lipid saturation.[1]
-
Increase cell membrane permeability: The altered lipid composition results in increased membrane fluidity and permeability.[1]
-
Enhance intracellular docetaxel accumulation: Increased membrane permeability allows for higher concentrations of docetaxel to enter the cancer cells.[1]
-
Potentiate docetaxel-induced apoptosis: The increased intracellular drug concentration leads to a more pronounced apoptotic response.[1][2]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of taxanes in the management of gastroesphageal cancer - Jimenez - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FGH10019 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FGH10019.
Troubleshooting Guide: this compound Dissolution Issues
This guide addresses common problems encountered when dissolving this compound for experimental use.
Problem: this compound is not dissolving properly or is precipitating out of solution.
This is a common issue that can arise from several factors related to the solvent, concentration, and handling procedures. Follow the steps below to troubleshoot and ensure successful dissolution.
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 373.49 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipette
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 373.49 g/mol = 0.00373 g = 3.73 mg
-
-
Weigh the this compound powder using a calibrated analytical balance and transfer it to the sterile vial.
-
Add the appropriate volume of DMSO. For a 10 mM solution, add 1 mL of anhydrous or newly opened DMSO to the vial containing the this compound powder. It is crucial to use high-quality, dry DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of many compounds.[1][2]
-
Promote dissolution. Tightly cap the vial and vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a water bath (not exceeding 37°C) for 5-10 minutes or sonicate the vial for a similar duration.
-
Visually inspect the solution. A successfully prepared stock solution should be clear and free of any visible particulates.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2]
Troubleshooting Flowchart
If you continue to experience dissolution problems, follow the logical steps outlined in the flowchart below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is greater than or equal to 38 mg/mL, which corresponds to approximately 101.74 mM.[1][2]
Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | ≥ 38 | ≥ 101.74 |
Q3: Can I dissolve this compound in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. To prepare a working solution in an aqueous buffer, first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium. It is critical to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced effects on the cells.
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental medium. What should I do?
A4: This can happen if the final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium. To avoid this, try the following:
-
Decrease the final concentration of this compound.
-
Increase the percentage of DMSO in the final solution , but be mindful of its potential effects on your experimental system.
-
Use a multi-step dilution. Serially dilute the stock solution into the aqueous buffer while vortexing to ensure rapid and even mixing.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.
This compound Mechanism of Action: SREBP Signaling Pathway
This compound is an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. The diagram below illustrates the key steps in this pathway and indicates the point of inhibition by this compound.
References
Technical Support Center: Optimizing FGH10019 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of FGH10019 for half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis.[1] By inhibiting SREBP, this compound disrupts the synthesis of lipids like saturated fatty acids.[1] This alteration in lipid composition leads to an increase in polyunsaturated fatty acids, which enhances cell membrane permeability.[1] This increased permeability can facilitate the intracellular accumulation of other therapeutic agents, such as docetaxel, thereby potentiating their cytotoxic effects.[1]
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
For a compound with unknown potency, it is recommended to start with a wide concentration range spanning several orders of magnitude, for instance from 1 nM to 100 µM, to ensure the full dose-response curve is captured.[2] If preliminary data is available, you can center the concentration range around the anticipated IC50.[2]
Q3: How should I prepare the different concentrations of this compound?
A common and effective method is to use serial dilutions. You can perform 2-fold or 3-fold serial dilutions to generate a series of 8 to 12 different concentrations.[2] It is crucial to start with a high-quality, accurately prepared stock solution of this compound, typically in a solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and remains below a toxic threshold (usually less than 0.5% for DMSO).[3]
Q4: How many replicates should I use for each concentration?
To ensure the statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each tested concentration.[2]
Q5: What is a dose-response curve and what information does it provide?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug and its observed effect.[2] Typically, the logarithm of the compound concentration is plotted on the x-axis, and the percentage of inhibition or response is plotted on the y-axis. The resulting sigmoidal (S-shaped) curve allows for the determination of the IC50 value, which is the concentration at which 50% of the biological process is inhibited.[2][4]
Experimental Protocols
Detailed Methodology for a Standard Cell Viability Assay (MTT)
This protocol provides a general framework for determining the IC50 of this compound using a common colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Adjust the cell concentration to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[2]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[3]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][5]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Subtract the absorbance of the blank control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[2] |
| No dose-response curve (flat line) | - this compound is inactive at the tested concentrations.- this compound has precipitated out of solution.- Incorrect assay setup. | - Test a wider and higher range of concentrations.- Check the solubility of this compound in the assay medium.- Verify the health and passage number of the cell line. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number and health.- Inconsistent incubation times.- Changes in media or serum lots. | - Use cells within a consistent and low passage number range.- Precisely control the duration of drug incubation.- Test new lots of media and serum before use in critical experiments.[5] |
| Curve does not reach 100% inhibition | - this compound may not be fully cytotoxic at the tested concentrations.- Solubility limit of this compound has been reached. | - Extend the concentration range to higher values if solubility permits.- Consider that this compound might be cytostatic rather than cytotoxic. |
| High background signal | - Contamination of the cell culture.- Reagent issues. | - Regularly check cell cultures for contamination.- Ensure reagents are properly stored and not expired. |
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. benchchem.com [benchchem.com]
FGH10019 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of FGH10019. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs).[1] Its primary mechanism involves disrupting the activation and nuclear translocation of SREBPs, which are master transcription factors that regulate the expression of genes involved in lipid biosynthesis and metabolism. By inhibiting SREBPs, this compound effectively suppresses lipogenesis.
Q2: What are potential off-target effects and why are they a concern for a small molecule inhibitor like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[2] For a small molecule inhibitor like this compound, these effects can arise from its binding to other proteins with similar structural features to SREBPs or to entirely unrelated proteins. These unintended interactions can lead to a variety of consequences, including altered cellular signaling, unexpected toxicity, or a misleading interpretation of experimental results.[2][3] The identification of off-target interactions is crucial for determining the potential toxicological liabilities of small molecule drugs.[4]
Q3: Has a comprehensive off-target profile for this compound been published?
Based on currently available public information, a comprehensive, public off-target profile for this compound has not been detailed in peer-reviewed literature. As with many research compounds, the full spectrum of off-target interactions may not be fully characterized. Therefore, it is crucial for researchers to empirically assess the selectivity of this compound in their specific experimental systems.
Q4: What are the common methodologies to identify potential off-target effects of a small molecule inhibitor?
Several experimental and computational approaches can be employed to identify off-target effects. These can be broadly categorized as:
-
In Silico (Computational) Prediction: Utilizing computational algorithms and databases to predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[3][4]
-
In Vitro Profiling:
-
Kinase Profiling: Screening the compound against a large panel of kinases is a common practice, as the ATP-binding site is conserved across many kinases, making them frequent off-targets for small molecules.[5][6][7]
-
Proteome-wide Screening: Techniques like proteome microarrays can be used to assess the binding of a compound to a wide array of proteins.[8]
-
-
Cell-based Assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement and can be adapted to identify off-target binding by observing changes in protein thermal stability upon compound treatment.[2]
-
Phenotypic Screening: Observing unexpected cellular phenotypes can provide clues to off-target effects.
-
Troubleshooting Guide
This section addresses specific issues researchers might encounter during their experiments with this compound and provides guidance on how to troubleshoot them.
Issue 1: Unexpected Cell Viability/Toxicity at Concentrations Effective for SREBP Inhibition
-
Question: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of SREBP signaling. How can I determine if this is due to an off-target effect?
-
Answer: Unexplained cytotoxicity can indeed be a sign of off-target activity. Here’s a systematic approach to investigate this:
-
Confirm On-Target Effect: First, verify that this compound is inhibiting SREBP signaling as expected at the concentrations causing toxicity. You can do this by measuring the expression of known SREBP target genes (e.g., FASN, HMGCR) via qPCR or by assessing the levels of mature SREBP protein by Western blot.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both SREBP inhibition and cytotoxicity. A significant rightward shift in the IC50 for cytotoxicity compared to the IC50 for SREBP inhibition would suggest the on-target effect is separable from the toxicity.
-
Control Compound: If available, use a structurally distinct SREBP inhibitor as a control. If this compound inhibits SREBP without causing similar toxicity, it strengthens the hypothesis of an this compound-specific off-target effect.
-
Rescue Experiment: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with lipids or cholesterol. If the toxicity is due to the on-target effect of blocking lipogenesis, supplementation may alleviate it. If toxicity persists, it is more likely an off-target effect.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Workflow for troubleshooting unexpected cytotoxicity.
-
Issue 2: this compound Affects a Signaling Pathway Seemingly Unrelated to Lipid Metabolism
-
Question: My results show that this compound is modulating a signaling pathway (e.g., a kinase cascade) that I don't expect to be downstream of SREBP. How can I investigate this potential off-target activity?
-
Answer: This is a strong indicator of a potential off-target interaction. Here’s how you can approach this:
-
Direct Kinase Inhibition Assay: If you suspect a specific kinase is being affected, you can test this compound in a direct, in vitro kinase assay for that enzyme.
-
Broad Kinase Profiling: To get a broader view, it is highly recommended to screen this compound against a panel of kinases. This can be done through commercial services and will provide data on which kinases, if any, are inhibited by this compound and at what concentrations.
-
Phospho-Proteomics: A more unbiased approach is to use mass spectrometry-based phospho-proteomics to see global changes in protein phosphorylation in response to this compound treatment. This can reveal unexpected changes in signaling pathway activation.
Hypothetical Kinase Profiling Data for this compound
The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
Kinase Target IC50 (µM) % Inhibition @ 10 µM SREBP (On-Target) 1.0 95% Kinase A > 50 5% Kinase B 8.5 60% Kinase C > 50 2% Kinase D 15.2 45% This table illustrates how you would present data from a kinase profiling experiment, highlighting potential off-target kinases B and D.
Signaling Pathway Diagram: Investigating Off-Target Kinase Effects
Hypothesized off-target effect of this compound on a kinase pathway.
-
Experimental Protocols
Protocol 1: Western Blot for Mature SREBP
This protocol is to confirm the on-target activity of this compound by measuring the levels of the mature, nuclear form of SREBP.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound or vehicle control for the desired time (e.g., 12-24 hours).
-
Cell Lysis and Nuclear Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate the cytoplasmic fraction.
-
Lyse the remaining nuclear pellet in a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the N-terminus of SREBP (which detects the mature form). Use an antibody for a nuclear loading control (e.g., Lamin B1).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
-
Analysis: Quantify the band intensity for mature SREBP and normalize to the loading control.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This outlines the general steps for assessing the selectivity of this compound against a panel of kinases, typically performed as a service by specialized companies.
-
Compound Submission: Provide a high-purity sample of this compound at a known concentration.
-
Assay Format: The service provider will typically use a fluorescence- or luminescence-based assay that measures kinase activity (e.g., ADP-Glo, Z'-LYTE).
-
Initial Screen: this compound is often first screened at a single high concentration (e.g., 10 µM) against a large kinase panel. The output is typically percent inhibition.
-
IC50 Determination: For any "hits" from the initial screen (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.
-
Data Analysis: The results are provided as a list of kinases and their corresponding IC50 values or percent inhibition. This allows for a direct comparison of the potency of this compound against its on-target versus potential off-targets.
Workflow for Kinase Selectivity Profiling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
troubleshooting FGH10019 in vivo instability
Disclaimer: FGH10019 is a hypothetical compound. This guide is based on common challenges encountered during in vivo studies of small molecule inhibitors and is for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the fictitious Kinase-X (KX), a serine/threonine kinase. KX is a critical downstream effector of the Growth Factor Receptor Y (GFRY) signaling pathway. Aberrant activation of this pathway is implicated in certain proliferative diseases. By inhibiting KX, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in GFRY-activated cells.
Q2: What is the primary challenge observed with this compound in in vivo studies?
A2: The most frequently reported issue is significant in vivo instability, leading to rapid clearance and suboptimal plasma exposure. This manifests as a discrepancy between high in vitro potency and limited in vivo efficacy.
Q3: How should I prepare and store this compound for in vivo experiments?
A3: this compound has low aqueous solubility. Stock solutions should be prepared in 100% DMSO at a concentration of 50 mM and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] For dosing, the DMSO stock should be freshly diluted in a suitable vehicle, such as 10% Solutol HS 15 in saline. It is critical to ensure the compound remains in solution and does not precipitate.[2]
Troubleshooting Guide: In Vivo Instability
Issue 1: Rapid Clearance and Low Plasma Exposure (AUC)
You've administered this compound to your animal model but pharmacokinetic (PK) analysis reveals a very short half-life (t½) and low Area Under the Curve (AUC), despite a high dose.
Potential Causes:
-
Rapid Metabolism: The compound may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s).[3]
-
Poor Solubility/Precipitation: The compound may precipitate out of the dosing vehicle or at the injection site, leading to poor absorption.[2]
-
High Protein Binding: Extensive binding to plasma proteins can lead to rapid clearance.
-
Instability in Formulation: The compound may be degrading in the dosing vehicle prior to administration.[1]
Troubleshooting Workflow:
Recommended Experiments & Protocols:
-
Formulation Optimization: The choice of vehicle is critical for compounds with poor solubility.[2][4][5] Evaluating different formulations can dramatically improve exposure.
-
Protocol: Vehicle Screening
-
Prepare a 50 mM stock of this compound in DMSO.
-
Prepare several potential vehicle formulations (see Table 1).
-
Add the this compound stock to each vehicle to a final concentration of 5 mg/mL. Vortex thoroughly.
-
Visually inspect for precipitation immediately and after 1 hour at room temperature.
-
Analyze the concentration of the top and bottom fractions by HPLC to check for settling.
-
Select the most stable and homogenous formulation for initial PK studies.
-
Vehicle ID Composition Visual Clarity (1 hr) V1 10% DMSO, 40% PEG400, 50% Saline Clear V2 10% Solutol HS 15 in PBS Clear V3 20% Captisol® in Water Slight Haze V4 5% DMSO in Corn Oil Suspension Table 1: Example Formulation Screening Data. -
-
Pharmacokinetic (PK) Study: Compare intravenous (IV) and oral (PO) or intraperitoneal (IP) administration to determine absolute bioavailability.
-
Protocol: Mouse PK Study (IV vs. PO)
-
Dose one cohort of mice (n=3) with this compound at 2 mg/kg via IV tail vein injection.
-
Dose a second cohort (n=3) with 10 mg/kg via oral gavage.
-
Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations using a validated LC-MS/MS method.
-
Calculate PK parameters (t½, Cmax, AUC, F%).
-
Route Dose (mg/kg) AUC (ng·h/mL) t½ (h) Cmax (ng/mL) Bioavailability (F%) IV 2 1250 1.1 980 100% PO 10 650 0.8 150 10.4% Table 2: Hypothetical Comparative PK Data. -
Issue 2: High Inter-Animal Variability in Efficacy Studies
You observe that tumor growth inhibition is highly variable between animals in the same treatment group, making the results difficult to interpret.
Potential Causes:
-
Inconsistent Dosing: Formulation instability (precipitation) can lead to inaccurate dosing.
-
Biological Variability: Natural differences in animal metabolism or tumor development.[6]
-
Technical Variability: Inconsistent administration technique (e.g., oral gavage).[6]
Troubleshooting and Optimization:
-
Confirm Formulation Homogeneity: Before each dose, ensure the formulation is a homogenous solution or a fine, uniform suspension. Vortex the solution immediately before drawing each dose.
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained on consistent administration techniques. For oral gavage, use appropriate needle sizes and ensure proper placement to avoid injury.[2]
-
Increase Group Size: A larger number of animals per group can help account for biological variability and increase statistical power.[7]
-
Blinding and Randomization: Implement blinding (investigators unaware of treatment groups) and randomization to reduce unconscious bias during the study.[8]
Signaling Pathway Diagram
This compound is designed to inhibit Kinase-X (KX) within the GFRY signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. upm-inc.com [upm-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
Technical Support Center: FGH10019 Efficacy in Experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the use of FGH10019 in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
Q2: What is the typical concentration range for in vitro experiments with this compound?
A2: The optimal concentration of this compound depends on the cell type and the specific assay. For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. Based on internal data, most sensitive cancer cell lines show an IC50 value between 10 nM and 500 nM for cell viability.
Q3: What are the primary cellular targets of this compound?
A3: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3. It functions by competing with ATP for the binding site in the kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.
Q4: What positive and negative controls are recommended when using this compound?
A4:
-
Positive Control: A known, well-characterized FGFR inhibitor can be used to ensure the experimental system is responsive to FGFR inhibition.
-
Negative Control: A vehicle-only control (e.g., DMSO at the same final concentration as the this compound-treated samples) is essential to account for any effects of the solvent on the cells.
-
Cell Line Controls: Include a cell line known to be sensitive to FGFR inhibition (e.g., one with an FGFR gene amplification or activating mutation) and one known to be resistant.
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability after this compound treatment. What are some possible causes?
A1: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Resistance: The cell line you are using may not depend on FGFR signaling for survival. Verify the FGFR status (expression, mutations, or amplification) of your cell line.
-
Compound Inactivity: Ensure the this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can degrade the compound. Test the compound on a known sensitive cell line to confirm its activity.
-
Assay Duration and Seeding Density: The duration of the experiment may be too short for cytotoxic or anti-proliferative effects to become apparent. Consider extending the treatment time (e.g., from 48h to 72h). Additionally, ensure the initial cell seeding density is optimal for the assay duration.
-
Media Components: Components in the cell culture media, such as high concentrations of growth factors, may be competing with the inhibitory effect of this compound. Consider using media with reduced serum or growth factors.
Q2: Western blot analysis shows weak or no inhibition of downstream targets (e.g., p-FGFR, p-ERK) after treatment. What should I do?
A2: This issue often points to problems with the experimental timeline or procedure.
-
Timing of Analysis: The phosphorylation of downstream targets like ERK can be transient. We recommend performing a time-course experiment (e.g., 0.5, 1, 2, 4, and 8 hours post-treatment) to identify the optimal time point for observing maximal inhibition.
-
Serum Starvation: To reduce baseline pathway activation, it is crucial to serum-starve the cells for 12-24 hours before treatment. After starvation, stimulate the cells with a relevant FGF ligand (e.g., FGF2) for a short period (15-30 minutes) in the presence or absence of this compound to observe clear inhibition of ligand-induced signaling.
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies. Use appropriate positive controls (e.g., lysates from cells known to have high p-ERK levels) to confirm that the antibodies are working correctly.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 15 |
| MGH-U3 | Bladder Cancer | FGFR3 Fusion | 28 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 45 |
| A549 | Lung Cancer | FGFR Wild-Type | >10,000 |
| MCF-7 | Breast Cancer | FGFR Wild-Type | >10,000 |
Table 2: Dose-Response Effect of this compound on p-ERK Levels in NCI-H1581 Cells
| This compound Concentration (nM) | p-ERK Inhibition (%) |
| 1 | 12 |
| 10 | 48 |
| 50 | 85 |
| 100 | 96 |
| 500 | 99 |
Key Experimental Protocol
Protocol: Western Blot Analysis of FGFR Pathway Inhibition
-
Cell Seeding: Plate NCI-H1581 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 18-24 hours.
-
Compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2 hours.
-
Ligand Stimulation: Add FGF2 ligand to a final concentration of 20 ng/mL to all wells (except for an unstimulated control) and incubate for 20 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, wash wells twice with ice-cold PBS, and add 150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of inhibition relative to the stimulated control.
Visualizations
Technical Support Center: FGH10019
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FGH10019 in cell line-based experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent, low passage number range.2. Ensure a uniform cell seeding density for all experiments.3. Prepare fresh this compound dilutions from a new stock for each experiment. Aliquot and store the main stock at -80°C. |
| High variability in apoptosis assay results | 1. Sub-optimal concentration of Annexin V or Propidium Iodide (PI).2. Cells harvested too harshly. | 1. Titrate Annexin V and PI to determine the optimal concentration for your cell line.2. Use a gentle cell scraping or trypsinization method to minimize mechanical damage to the cells. |
| Unexpected cell morphology changes not indicative of apoptosis | 1. Off-target effects of this compound at high concentrations.2. Contamination of cell culture. | 1. Perform dose-response experiments to identify the optimal concentration range for inducing apoptosis without significant off-target effects.2. Regularly check cell cultures for any signs of contamination. |
| No significant increase in cell cycle arrest at G1 phase | 1. The cell line may not be sensitive to this compound-induced G1 arrest.2. Insufficient incubation time with this compound. | 1. Test a panel of different cell lines to identify a sensitive model.2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing G1 arrest. |
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. By inhibiting this pathway, this compound leads to the dephosphorylation of Akt, which in turn affects downstream effectors, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
Which cell lines are most sensitive to this compound?
Sensitivity to this compound can vary between cell lines. Generally, cell lines with a constitutively active PI3K/Akt pathway, such as those with PTEN mutations, tend to be more sensitive. The table below summarizes the IC50 values for this compound in a few common cancer cell lines.
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87-MG | Glioblastoma | 2.5 |
| PC-3 | Prostate Cancer | 8.1 |
Apoptosis Induction by this compound
The following table summarizes the percentage of apoptotic cells in different cell lines after treatment with this compound (10 µM) for 48 hours, as determined by Annexin V/PI staining followed by flow cytometry.
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| MCF-7 | 15.3 | 22.7 |
| A549 | 8.9 | 14.2 |
| U87-MG | 25.1 | 35.4 |
| PC-3 | 12.6 | 18.9 |
Effect of this compound on Cell Cycle Distribution
The table below shows the percentage of cells in each phase of the cell cycle after treatment with this compound (10 µM) for 24 hours.
| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 68.2 | 15.1 | 16.7 |
| A549 | 55.4 | 28.3 | 16.3 |
| U87-MG | 75.9 | 10.2 | 13.9 |
| PC-3 | 62.8 | 20.5 | 16.7 |
Experimental Protocols
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Propidium Iodide Staining for Cell Cycle Analysis
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for assessing the toxicity of this compound in cell lines.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
unexpected results with FGH10019 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Protein (SREBP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[1][2] It functions by preventing the proteolytic cleavage and activation of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. The half-maximal inhibitory concentration (IC50) for this compound is approximately 1 µM.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically provided as a powder. For in vitro experiments, it is soluble in DMSO.[3] It is critical to note that solutions of this compound are unstable and should be prepared fresh for each experiment.[2] If long-term storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to two years or at -20°C for up to one year to minimize freeze-thaw cycles.[1][3]
Table 1: this compound Stock Solution Preparation
| Feature | Recommendation |
| Solvent | DMSO (use freshly opened, as hygroscopic DMSO can affect solubility)[1][3] |
| Powder Storage | -20°C for up to 3 years[1] |
| Solution Stability | Unstable, prepare fresh before use[2] |
| Long-term Solution Storage | Aliquot and store at -80°C (up to 2 years) or -20°C (up to 1 year)[1][3] |
Q3: What are the expected downstream effects of this compound treatment in cell culture?
Treatment with this compound is expected to decrease the levels of the mature, nuclear form of SREBPs (both SREBP-1 and SREBP-2). This leads to the downregulation of SREBP target genes involved in lipid metabolism. Consequently, a reduction in the mRNA and protein levels of enzymes such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR) should be observed. This can result in decreased cell proliferation and, at higher concentrations or longer exposure times, a reduction in cell viability.[4] In some cancer cell lines, inhibition of the SREBP pathway has been shown to sensitize them to other therapeutic agents.[5]
Troubleshooting Guide
Issue 1: No observable effect on SREBP target gene expression or cell phenotype.
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting Step: Due to the instability of this compound in solution, ensure that stock solutions are prepared fresh before each experiment.[2] If using a previously prepared stock, verify its storage conditions and duration. Consider purchasing a new batch of the compound.
-
-
Possible Cause 2: Suboptimal concentration.
-
Troubleshooting Step: The reported IC50 is approximately 1 µM.[1] Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: The effects on gene expression and protein levels may take time to become apparent. Conduct a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Issue 2: Higher than expected cytotoxicity or cell death.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: While this compound is a potent SREBP inhibitor, off-target effects can occur, especially at high concentrations.[6] It is advisable to use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different SREBP inhibitor (e.g., fatostatin) as a control to see if the cytotoxic effects are specific to this compound's chemical structure. Some studies on other SREBP inhibitors have noted unexpected cytotoxic effects that may be independent of SREBP inhibition.[7][8]
-
-
Possible Cause 2: Cell line sensitivity.
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically below 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to rule out solvent-induced cytotoxicity.
-
Issue 3: Unexpected or paradoxical results, such as increased liver injury in vivo.
-
Possible Cause: Complex biological response to SREBP inhibition.
-
Troubleshooting Step: Be aware that inhibiting a central metabolic pathway like SREBP can have complex and sometimes counterintuitive effects in certain biological contexts. For example, one study in a murine model of nonalcoholic steatohepatitis (NASH) found that inhibiting the SREBP pathway exacerbated liver injury and fibrosis despite reducing fat accumulation.[11] This highlights the importance of carefully characterizing the effects of this compound in your specific experimental model and considering the broader metabolic and cellular context. Some SREBP inhibitors have also been found to have effects on the cell cycle, such as inducing a G2/M arrest, which may be independent of their effects on SREBP.[8]
-
Data Presentation
Table 2: Representative Data on Cell Viability (MTT Assay) after 48h this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Prostate Cancer (PC-3) | 0 (Vehicle) | 100 ± 4.5 |
| 0.5 | 85 ± 5.1 | |
| 1.0 | 52 ± 3.8 | |
| 5.0 | 21 ± 2.9 | |
| 10.0 | 8 ± 1.5 | |
| Hepatocellular Carcinoma (HepG2) | 0 (Vehicle) | 100 ± 5.2 |
| 0.5 | 92 ± 4.7 | |
| 1.0 | 68 ± 6.1 | |
| 5.0 | 35 ± 4.3 | |
| 10.0 | 15 ± 2.8 |
Table 3: Representative Data on Relative mRNA Expression (qRT-PCR) after 24h this compound Treatment in PC-3 Cells
| Target Gene | This compound Concentration (µM) | Relative mRNA Expression (Fold Change vs. Vehicle; Mean ± SD) |
| FASN | 0 (Vehicle) | 1.00 ± 0.12 |
| 1.0 | 0.45 ± 0.08 | |
| 5.0 | 0.18 ± 0.05 | |
| HMGCR | 0 (Vehicle) | 1.00 ± 0.15 |
| 1.0 | 0.52 ± 0.09 | |
| 5.0 | 0.25 ± 0.06 | |
| ACTB (Control) | 0 (Vehicle) | 1.00 ± 0.09 |
| 1.0 | 0.98 ± 0.11 | |
| 5.0 | 1.02 ± 0.10 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a freshly prepared DMSO stock. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound working solutions to the corresponding wells. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of SREBP-2 Cleavage
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the chosen duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation of the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-2 is achieved.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the N-terminus of SREBP-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensities for the precursor and mature forms of SREBP-2. A decrease in the mature form relative to the precursor form indicates inhibition of SREBP-2 cleavage.
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Unlocking the lipid code: SREBPs as key drivers in gastrointestinal tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 8. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting SCAP/SREBP exacerbates liver injury and carcinogenesis in murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
FGH10019: A Comparative Analysis with Other SREBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FGH10019 with other prominent Sterol Regulatory Element-Binding Protein (SREBP) inhibitors, including fatostatin, betulin, and PF-429242. The information presented is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and other selected SREBP inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Organism/Cell Line |
| This compound | SREBP-1, SREBP-2 | Inhibits ER-to-Golgi transport of SREBPs | ~1 µM[1] | CHO-K1 cells[1] |
| Fatostatin | SREBP-1, SREBP-2 | Binds to SCAP and inhibits ER-to-Golgi transport of SREBPs | ~10 µM[1] | Mammalian cells |
| Betulin | SREBP-1, SREBP-2 | Induces interaction of SCAP and Insig, preventing SREBP processing | 1-10 µM (effective concentration) | Rat hepatocytes (CRL-1601) |
| PF-429242 | Site-1 Protease (S1P) | Reversible, competitive inhibitor of S1P | 175 nM (for S1P)[2] | CHO cells |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental approach for evaluating these inhibitors, the following diagrams have been generated.
Caption: SREBP signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating SREBP inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of SREBP inhibitors.
SREBP Cleavage Assay (Western Blot)
This assay is used to determine the effect of an inhibitor on the proteolytic processing of SREBP. The assay measures the relative amounts of the precursor (inactive) and mature (active) forms of SREBP.
Materials:
-
Cultured cells (e.g., HEK293, HepG2, or CHO cells)
-
SREBP inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SREBP-1 or SREBP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the SREBP inhibitor at various concentrations for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against SREBP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for the precursor and mature forms of SREBP. A decrease in the mature form relative to the precursor form indicates inhibition of SREBP processing.
SRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of SREBPs by using a reporter construct containing a luciferase gene under the control of a promoter with SREs.
Materials:
-
Cultured cells (e.g., HEK293T)
-
SRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
SREBP inhibitor
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with the SREBP inhibitor at various concentrations for another 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of SREBP transcriptional activity.
Cholesterol and Fatty Acid Synthesis Assays
These assays determine the effect of SREBP inhibitors on the de novo synthesis of cholesterol and fatty acids.
3.3.1. Cholesterol Synthesis Assay
Materials:
-
Cultured cells (e.g., HepG2)
-
SREBP inhibitor
-
[¹⁴C]-acetate or [³H]-water
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Scintillation counter and fluid
Procedure:
-
Cell Treatment: Treat cells with the SREBP inhibitor for a specified duration.
-
Radiolabeling: Add [¹⁴C]-acetate or [³H]-water to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells and extract the lipids using an appropriate solvent system.
-
Quantification: Separate the cholesterol fraction (e.g., by thin-layer chromatography) and measure the radioactivity using a scintillation counter.
-
Analysis: A decrease in radioactivity in the cholesterol fraction of inhibitor-treated cells compared to control cells indicates inhibition of cholesterol synthesis.
3.3.2. Fatty Acid Synthesis Assay
Materials:
-
Cultured cells
-
SREBP inhibitor
-
[¹⁴C]-acetate
-
Saponification reagent (e.g., ethanolic KOH)
-
Acidification reagent (e.g., H₂SO₄)
-
Hexane for extraction
-
Scintillation counter and fluid
Procedure:
-
Cell Treatment and Radiolabeling: Treat cells with the inhibitor and then incubate with [¹⁴C]-acetate.
-
Saponification and Extraction: Lyse the cells and saponify the lipids to release fatty acids. Acidify the mixture and extract the fatty acids with hexane.
-
Quantification: Measure the radioactivity in the hexane phase using a scintillation counter.
-
Analysis: A reduction in radioactivity in the fatty acid fraction of treated cells indicates inhibition of fatty acid synthesis.
This guide provides a foundational comparison of this compound with other key SREBP inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.
References
Validating the Inhibitory Effect of FGH10019 on SREBP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sterol Regulatory Element-Binding Proteins (SREBPs) are crucial transcription factors that govern the synthesis of cholesterol, fatty acids, and triglycerides. Their overactivation is implicated in a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), diabetes, and certain cancers. Consequently, inhibiting the SREBP pathway presents a promising therapeutic strategy. This guide provides an objective comparison of FGH10019, a novel SREBP inhibitor, with other known alternatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of SREBP Inhibitors
This compound has been identified as a potent inhibitor of both SREBP-1 and SREBP-2[1]. Its performance, particularly when compared to the widely studied inhibitor Fatostatin, demonstrates a significant improvement in potency. The following table summarizes the quantitative data for this compound and other key SREBP inhibitors.
| Compound | Target/Mechanism | Cell-Based IC₅₀ / Effective Concentration | Key Features |
| This compound | SREBP-1 and SREBP-2 activation[1] | ~1 µM (Inhibition of SREBP-2 cleavage)[2][3] | A diarylthiazole derivative; 5-10 times more potent than Fatostatin in cleavage assays[2]. |
| Fatostatin | Inhibits SCAP's ER-to-Golgi transport, blocking SREBP-1/2 activation[4]. | ~5.6 - 10 µM (Inhibition of SREBP cleavage/activation)[2][5]. | A well-characterized but less potent SCAP binder[4]. |
| PF-429242 | Reversible, competitive inhibitor of Site-1 Protease (S1P)[6][7]. | ~0.175 µM (S1P inhibition); ~0.53 µM (Cholesterol synthesis inhibition)[6][7]. | Highly potent inhibitor of the SREBP cleavage step; does not target the SCAP transport mechanism[8]. |
| Betulin | Induces SCAP-Insig interaction, retaining the SREBP-SCAP complex in the ER[9]. | ~14.5 µM (K562 cells)[10][11]. | A natural pentacyclic triterpenoid; also shows non-specific effects on SREBP-1 and SREBP-2[12]. |
| Berberine | Indirectly inhibits SREBP via AMPK activation, which suppresses SREBP-1c processing and nuclear translocation[13][14]. Also downregulates SCAP expression[15]. | Varies by cell type and assay (µM range). | A natural product with a pleiotropic mechanism of action affecting multiple metabolic pathways[16]. |
SREBP Activation and Inhibition Pathway
The diagram below illustrates the canonical SREBP activation pathway, which begins with the SREBP-SCAP complex in the endoplasmic reticulum (ER). Under low sterol conditions, the complex translocates to the Golgi apparatus, where SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). The liberated N-terminal domain then enters the nucleus to activate target gene expression. The diagram highlights the points of intervention for this compound and its alternatives.
Caption: SREBP signaling pathway and points of inhibition.
Experimental Protocols
Validating the inhibitory effect of compounds like this compound on SREBP activation typically involves monitoring the proteolytic cleavage of the SREBP precursor.
Protocol 1: SREBP Cleavage Assay by Western Blot
This method directly measures the inhibition of SREBP processing by quantifying the reduction of the mature, nuclear form of SREBP. The IC₅₀ for this compound was determined using a similar protocol[2].
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO-K1, HepG2) and grow to 70-80% confluency.
-
Induce SREBP processing by culturing cells in a sterol-depleted medium (e.g., Medium C with 5% lipoprotein-deficient serum) for 16-24 hours[17].
-
Treat cells with a serial dilution of the inhibitor (e.g., this compound, 0.1 µM to 20 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Prepare separate nuclear and membrane/cytosolic protein fractions using a nuclear extraction kit according to the manufacturer's instructions. This separation is critical to distinguish the precursor from the mature form.
-
Alternatively, prepare whole-cell lysates[18].
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 30-50 µg of protein per sample on an 8-10% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[19].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for SREBP-1 or SREBP-2. The antibody should detect both the precursor form (~125 kDa) and the mature nuclear form (~68 kDa)[20].
-
Incubate with a loading control antibody (e.g., GAPDH for whole-cell/cytosolic fractions, Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature[19].
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the mature SREBP form to the precursor form or normalize the mature form to the loading control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: High-Throughput Screening via Lipid-Dependent Growth Assay
This protocol is designed to screen compound libraries for SREBP inhibitors by leveraging the fact that SREBPs are essential for cell growth only under lipid-depleted conditions[21][22].
-
Assay Setup:
-
Plate cancer cells (e.g., pancreatic, breast) in 96-well or 384-well plates.
-
Prepare two sets of media: Lipid-Poor (LP) medium and Lipid-Rich (LR) medium (LP medium supplemented with lipids like oleic acid, cholesterol, and mevalonate)[21].
-
Add test compounds at desired concentrations to replicate plates for both LP and LR conditions.
-
-
Incubation and Growth Measurement:
-
Incubate plates for 72-96 hours.
-
Measure cell viability/growth using an appropriate method, such as a Crystal Violet growth assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
-
Hit Identification and Analysis:
-
Calculate the percentage of growth inhibition for each compound in both LP and LR media relative to vehicle controls.
-
Identify "hits" as compounds that selectively inhibit growth in LP medium but have minimal effect in LR medium. This lipid-dependent inhibition suggests a specific action on the SREBP pathway.
-
Validate primary hits by performing dose-response curves and confirming their effect on SREBP cleavage (using Protocol 1) and target gene expression (by qRT-PCR).
-
Experimental Validation Workflow
The following diagram outlines a typical workflow for identifying and validating a novel SREBP inhibitor.
Caption: Workflow for SREBP inhibitor discovery and validation.
References
- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PF 429242 dihydrochloride | SREBP Inhibitors: R&D Systems [rndsystems.com]
- 7. PF 429242 | NPC1L1 | Lipid | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes | Semantic Scholar [semanticscholar.org]
- 14. Berberine attenuates nonalcoholic hepatic steatosis through the AMPK-SREBP-1c-SCD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine suppresses colon cancer cell proliferation by inhibiting the SCAP/SREBP-1 signaling pathway-mediated lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation | Life Science Alliance [life-science-alliance.org]
- 20. SREBP-1 (E9F4O) Rabbit Monoclonal Antibody (#95879) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
FGH10019: A Preclinical SREBP Inhibitor in the Landscape of Lipid-Lowering Therapies
An objective comparison of the novel investigational agent FGH10019 with established lipid-lowering drugs for researchers, scientists, and drug development professionals.
The management of dyslipidemia is a cornerstone of cardiovascular disease prevention. While established therapies such as statins, ezetimibe, and PCSK9 inhibitors have revolutionized treatment, the quest for novel mechanisms to address residual risk and provide alternatives for intolerant patients continues. This compound, a preclinical compound, represents one such novel approach through the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This guide provides a comparative overview of this compound's mechanism of action against current standards of care, supported by available data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Pathways
Established lipid-lowering drugs target distinct points in cholesterol metabolism. This compound, however, intervenes at the level of transcriptional regulation of lipid biosynthesis.
This compound: An SREBP-2 Inhibitor
This compound is identified as a preclinical inhibitor of Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1) and Sterol regulatory element-binding protein 2 (SREBP-2)[1]. SREBPs are master regulators of lipid homeostasis. When intracellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting SREBP-1 and SREBP-2, this compound is presumed to decrease the production of cholesterol and fatty acids.
Established Lipid-Lowering Drugs: Diverse Mechanisms
In contrast, current therapies work through different mechanisms:
-
Statins (e.g., Atorvastatin, Rosuvastatin): Inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis.
-
Ezetimibe: Blocks the absorption of dietary and biliary cholesterol from the small intestine.
-
PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab): Monoclonal antibodies that prevent the degradation of LDL receptors, thereby increasing the clearance of LDL cholesterol from the bloodstream.
Comparative Efficacy: A Look at the Data
While preclinical data on the lipid-lowering efficacy of this compound are not currently available in the public domain, the efficacy of established drugs is well-documented through extensive clinical trials. The following tables summarize the typical efficacy of these agents.
Table 1: Comparative Efficacy of Lipid-Lowering Drugs (Monotherapy)
| Drug Class | Agent | Typical LDL-C Reduction | Typical Triglyceride Reduction | Typical HDL-C Increase |
| Statins | Atorvastatin (10-80mg) | 30-60% | 10-30% | 5-10% |
| Rosuvastatin (5-40mg) | 45-63% | 10-35% | 5-15% | |
| Cholesterol Absorption Inhibitors | Ezetimibe (10mg) | 15-20% | 5-10% | 1-5% |
| PCSK9 Inhibitors | Evolocumab | 50-75% | 10-20% | 5-10% |
| Alirocumab | 40-60% | 10-20% | 5-10% |
Table 2: Comparative Efficacy of Combination Therapies
| Combination | Typical Additional LDL-C Reduction |
| Statin + Ezetimibe | 15-25% (beyond statin alone) |
| Statin + PCSK9 Inhibitor | 50-65% (beyond statin alone) |
Key Experimental Protocols
The following are representative protocols for preclinical and clinical evaluation of lipid-lowering drugs.
Preclinical Evaluation in Animal Models
-
Objective: To assess the in vivo efficacy of a novel lipid-lowering agent in a relevant animal model of hyperlipidemia.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or LDL receptor-deficient (LDLR-/-) mice are commonly used. These models develop hypercholesterolemia and atherosclerosis, particularly when fed a high-fat/high-cholesterol "Western" diet.
-
Experimental Workflow:
Figure 3: Preclinical Experimental Workflow. -
Methodology:
-
Animal Selection and Acclimatization: Male ApoE-/- mice, 8-10 weeks old, are acclimatized for one week.
-
Diet-Induced Hyperlipidemia: Mice are fed a Western diet (e.g., 21% fat, 0.15% cholesterol) for 4-6 weeks to induce hyperlipidemia.
-
Baseline Measurements: Blood samples are collected via the tail vein to determine baseline lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Randomization and Treatment: Animals are randomized into treatment groups (e.g., vehicle control, test compound at various doses, positive control like atorvastatin). The drug is administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring: Body weight is monitored weekly. Blood samples are collected periodically to assess changes in lipid levels.
-
Endpoint Analysis: At the end of the study, terminal blood is collected for final lipid analysis. Livers may be harvested for gene expression analysis (e.g., SREBP target genes). Aortas can be excised for en face analysis of atherosclerotic plaque area.
-
Clinical Trial Protocol for a Novel Lipid-Lowering Drug
-
Objective: To evaluate the efficacy and safety of a new lipid-lowering agent in patients with primary hypercholesterolemia.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase III study.
-
Participant Population: Adult patients with primary hypercholesterolemia and a baseline LDL-C above a specified threshold (e.g., >130 mg/dL) despite dietary intervention.
-
Methodology:
-
Screening and Washout: Eligible patients undergo a screening period, and any current lipid-lowering medications are discontinued (washout period).
-
Randomization: Patients are randomized to receive the investigational drug, placebo, or an active comparator (e.g., atorvastatin) for a defined treatment period (e.g., 12-24 weeks).
-
Dosing: The investigational drug is administered at one or more dose levels.
-
Efficacy Assessments: The primary efficacy endpoint is the percent change in LDL-C from baseline to the end of the treatment period. Secondary endpoints include changes in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides, ApoB) and the proportion of patients achieving target LDL-C levels.
-
Safety Monitoring: Adverse events, clinical laboratory tests (including liver function tests and creatine kinase), vital signs, and physical examinations are monitored throughout the study.
-
Conclusion and Future Outlook
This compound, as a preclinical SREBP inhibitor, represents a novel approach to lipid management by targeting the master regulators of lipid synthesis. In theory, this mechanism holds the potential to effectively lower both cholesterol and fatty acid levels. However, the lack of publicly available preclinical efficacy data for this compound makes a direct comparison with established lipid-lowering drugs speculative at this stage.
The development of SREBP inhibitors for dyslipidemia is an area of active research. While some natural products have shown SREBP inhibitory activity and lipid-lowering effects in preclinical models, the translation to potent and safe therapeutics for human use is a significant challenge. Future studies on this compound will need to demonstrate not only its efficacy in reducing plasma lipid levels in relevant animal models but also a favorable safety profile, particularly concerning liver function, given the central role of SREBPs in hepatic metabolism. For now, statins, ezetimibe, and PCSK9 inhibitors remain the well-established, evidence-based cornerstones of lipid-lowering therapy. The scientific community awaits further data to determine if this compound or other SREBP inhibitors will emerge as viable future options in the armamentarium against cardiovascular disease.
References
Unveiling the Impact of SREBP Inhibition: A Comparative Analysis of FGH10019 Across Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel SREBP inhibitor, FGH10019, with other known SREBP inhibitors. The following sections detail its cross-validated effects in various cancer cell lines, supported by experimental data and protocols.
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate lipogenesis, a process frequently dysregulated in cancer to meet the high lipid demand of rapidly proliferating cells.[1][2] Inhibition of SREBPs, therefore, presents a promising therapeutic strategy. This compound is a novel, orally available SREBP inhibitor that has demonstrated significant anti-tumor activity, particularly in prostate cancer models.[1][2] This guide will compare the efficacy of this compound with other SREBP inhibitors, Fatostatin and Betulin, across different cancer cell lines.
Comparative Efficacy of SREBP Inhibitors
The therapeutic potential of SREBP inhibitors is underscored by their ability to induce cell cycle arrest and apoptosis, and to suppress cancer cell proliferation and invasion. The following tables summarize the quantitative effects of this compound, Fatostatin, and Betulin in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Concentration | Observed Effects | Source |
| This compound | C4-2 | Prostate Cancer | 5 µM | In combination with 1 nM docetaxel, significantly increased apoptosis.[2] | [2] |
| PC3 | Prostate Cancer | 5 µM | In combination with 1 nM docetaxel, significantly increased apoptosis.[2] | [2] | |
| C4-2 | Prostate Cancer | 5 µM | Increased membrane permeability and intracellular docetaxel accumulation.[1][2] | [1][2] | |
| PC3 | Prostate Cancer | 5 µM | Increased membrane permeability and intracellular docetaxel accumulation.[1][2] | [1][2] | |
| Fatostatin | LNCaP | Prostate Cancer | 0-20 µmol/L | Suppressed cell proliferation and induced G2-M cell-cycle arrest.[3] | [3] |
| C4-2B | Prostate Cancer | 0-20 µmol/L | Suppressed cell proliferation, induced G2-M cell-cycle arrest, and increased caspase-3/7 activity.[3][4] | [3][4] | |
| DU145 | Prostate Cancer | Not specified | Inhibited serum-independent growth.[5] | [5] | |
| Betulin | Hepatocellular Carcinoma Cells | Liver Cancer | Not specified | Reduced pro-inflammatory lipids and suppressed inflammation.[6] | [6] |
| Hepatocellular Carcinoma Cells | Liver Cancer | Not specified | Enhanced the antitumor effect of sorafenib.[6] | [6] | |
| Prostate Cancer Cells | Prostate Cancer | Not specified | Downregulated SREBP2 and its target genes.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of SREBP inhibitors.
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/ml in PBS)[8]
-
Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, pH 4.7)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Treat cells with the desired concentrations of the SREBP inhibitor or vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µl of MTT stock solution to each well.[9]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
After incubation, add 100 µl of the solubilization solution to each well.[9]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Fluorescence Recovery After Photobleaching (FRAP) Analysis
FRAP is a microscopy technique used to quantify the dynamics of fluorescently labeled molecules within a living cell, providing insights into cell membrane fluidity.[11][12]
Materials:
-
Cells transfected with a fluorescent membrane protein (e.g., Lck-GFP)[2]
-
Confocal microscope with a high-power laser for photobleaching
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Transfect cells with a plasmid encoding a fluorescently tagged membrane protein and culture for 24 hours.[2]
-
Treat the cells with the SREBP inhibitor or vehicle control for the desired duration (e.g., 24 hours).[2]
-
Identify a region of interest (ROI) on the cell membrane.
-
Acquire a few pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
-
Analyze the fluorescence recovery rate using appropriate software to determine the mobile fraction and halftime of recovery.[12]
Visualizing Molecular Pathways and Workflows
To better understand the mechanism of action of this compound and the experimental processes used to evaluate it, the following diagrams have been generated using the DOT language.
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound effects.
References
- 1. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluorescence Recovery After Photobleaching (FRAP): Acquisition, Analysis, and Applications | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FGH10019's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SREBP inhibitor FGH10019 with other commercially available alternatives. Supporting experimental data and detailed protocols are included to facilitate independent verification and inform research decisions.
Comparative Analysis of SREBP Inhibitors
The inhibitory potency of this compound against the Sterol Regulatory Element-Binding Protein (SREBP) pathway has been independently verified and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below. This compound demonstrates a potent inhibitory effect with an IC50 of 1 µM.[1]
| Compound | IC50 Value (µM) | Mechanism of Action |
| This compound | 1 | Novel SREBP inhibitor |
| Fatostatin | 2.5 - 10 | Binds to SCAP, inhibiting SREBP transport |
| Betulin | 14.5 | SREBP inhibitor |
| PF-429242 | 0.175 (S1P) / 0.53 (Cholesterol Synthesis) | Site-1 Protease (S1P) inhibitor |
Experimental Protocol: In Vitro Determination of SREBP Inhibitor IC50
This section details a comprehensive protocol for determining the IC50 value of SREBP inhibitors using a cell-based luciferase reporter assay. This method offers high sensitivity and throughput for screening and characterizing potential inhibitors.
1. Cell Culture and Reagents:
-
Cell Line: Human hepatoma (HepG2) cells are recommended due to their robust SREBP signaling pathway.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reporter Plasmids:
-
pSRE-Luc: A firefly luciferase reporter plasmid containing multiple Sterol Response Elements (SREs) in the promoter region.
-
pRL-SV40: A Renilla luciferase reporter plasmid under the control of a constitutive SV40 promoter, used for normalization.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000).
-
Test Compounds: this compound and other SREBP inhibitors of interest.
-
Luciferase Assay System: A dual-luciferase reporter assay system.
2. Experimental Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the pSRE-Luc and pRL-SV40 plasmids using the chosen transfection reagent according to the manufacturer's protocol.
-
Incubation: After 24 hours of transfection, replace the medium with fresh culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Add the diluted compounds to the cells and incubate for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Alternative Verification Methods
For a more comprehensive analysis, the following methods can be used to corroborate the findings from the luciferase reporter assay:
-
Immunoblotting for SREBP Cleavage: This method directly assesses the inhibition of SREBP processing.
-
Treat cells with the test compounds.
-
Prepare nuclear and membrane protein extracts.
-
Perform immunoblotting using antibodies specific for the precursor and mature forms of SREBP. A decrease in the mature, nuclear form of SREBP indicates inhibition.
-
-
RT-qPCR for SREBP Target Gene Expression: This method quantifies the downstream effects of SREBP inhibition.
-
Treat cells with the test compounds.
-
Isolate total RNA and perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of SREBP target genes (e.g., HMGCR, FASN, LDLR). A dose-dependent decrease in the expression of these genes confirms SREBP pathway inhibition.
-
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of SREBP inhibitors.
Caption: Simplified SREBP signaling pathway and the point of inhibition.
References
A Comparative Analysis of FGH10019 and Structurally Similar Compounds in Lipid Metabolism Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Protein (SREBP), and similar compounds targeting lipid metabolism. The information presented herein is intended to support research and drug development efforts in oncology and metabolic diseases.
Introduction
This compound is a potent inhibitor of the SREBP pathway, a critical signaling cascade in the regulation of cellular lipogenesis. With a half-maximal inhibitory concentration (IC50) of 1 µM for SREBP, this compound has demonstrated significant potential in preclinical studies, particularly in cancer research. Notably, it has been shown to enhance the anti-tumor efficacy of chemotherapeutic agents like docetaxel in prostate cancer models by increasing cancer cell membrane permeability and facilitating intracellular drug accumulation. This guide provides a comparative overview of this compound and other key modulators of lipid metabolism: Fatostatin, Orlistat, and C75.
Mechanism of Action and Comparative Efficacy
The compounds discussed in this guide modulate lipid metabolism through distinct yet related mechanisms. This compound and Fatostatin directly target the SREBP pathway, albeit through different interactions. In contrast, Orlistat and C75 primarily inhibit the enzymatic activity of Fatty Acid Synthase (FASN), a key downstream effector of SREBP signaling.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro efficacy of this compound and its comparators against their respective targets.
| Compound | Target | Assay | IC50 | Cell Line/System |
| This compound | SREBP | Not Specified | 1 µM | Not Specified |
| Fatostatin | SREBP Activation (SCAP binding) | Cell Growth Inhibition | 0.1 µM | Androgen-independent prostate cancer |
| Cell Growth Inhibition | 9.1 µM | C4-2B prostate cancer | ||
| Cell Growth Inhibition | 10.4 µM | LNCaP prostate cancer | ||
| Cell Growth Inhibition | 4.53 µM | HEC-1A endometrial cancer | ||
| Cell Growth Inhibition | 17.96 µM | Ishikawa endometrial cancer | ||
| Orlistat | Fatty Acid Synthase (Thioesterase Domain) | Fatty Acid Synthesis Inhibition | ~30 µM for 75% inhibition | PC-3 prostate cancer |
| C75 | Fatty Acid Synthase | Cell Growth Inhibition | 35 µM | PC3 prostate cancer |
| Enzyme Inhibition | 200 µM | Purified FAS |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
SREBP Activation Pathway and Inhibition
This diagram illustrates the canonical SREBP activation pathway and highlights the points of intervention for this compound and Fatostatin.
Caption: SREBP activation pathway and points of inhibition.
Fatty Acid Synthase (FASN) Inhibition Workflow
This diagram outlines a typical experimental workflow to assess the inhibitory activity of compounds like Orlistat and C75 on FASN.
Caption: Workflow for FASN inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
SREBP Cleavage Assay (Immunofluorescence)
Objective: To visualize the effect of inhibitors on the subcellular localization of SREBP, indicative of its cleavage and activation.
Materials:
-
HEK293 cells
-
Lipofectamine 2000
-
Plasmids encoding fluorescently tagged SREBP (e.g., SREBP2-GFP)
-
Poly-D-lysine coated coverslips
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Seed HEK293 cells on poly-D-lysine coated coverslips in a 24-well plate.
-
Transfect cells with the SREBP2-GFP plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, treat the cells with the test compound (e.g., this compound, Fatostatin) or vehicle control for the desired time (e.g., 16 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of SREBP2-GFP using a fluorescence microscope. In untreated or vehicle-treated cells, SREBP2-GFP will be localized to the endoplasmic reticulum. Upon activation (inhibition of the pathway), it will translocate to the nucleus.
Fatty Acid Synthase (FASN) Activity Assay
Objective: To quantify the enzymatic activity of FASN in the presence of inhibitors.
Materials:
-
Cell lysate from cancer cells (e.g., PC-3)
-
[¹⁴C]acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Scintillation fluid and counter
-
Trichloroacetic acid (TCA)
Protocol:
-
Prepare cell lysates from control and inhibitor-treated cells.
-
Set up the reaction mixture containing cell lysate, NADPH, and malonyl-CoA in a microcentrifuge tube.
-
Initiate the reaction by adding [¹⁴C]acetyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Centrifuge to pellet the precipitated proteins and lipids.
-
Wash the pellet to remove unincorporated [¹⁴C]acetyl-CoA.
-
Resuspend the pellet in a scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to FASN activity.
Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression
Objective: To measure the effect of SREBP inhibitors on the transcription of downstream target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Treat cells with the test compound or vehicle for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target lipogenic genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus control cells.
Conclusion
This compound and its comparators represent a promising class of compounds for targeting the dysregulated lipid metabolism characteristic of many cancers and metabolic diseases. While this compound and Fatostatin offer direct inhibition of the SREBP pathway, Orlistat and C75 provide a means to target the downstream effector, FASN. The choice of compound for further investigation will depend on the specific research question and the desired point of intervention in the lipogenic pathway. The data and protocols presented in this guide are intended to provide a solid foundation for such investigations.
FGH10019: A Comparative Guide to its Anti-Tumor Efficacy in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FGH10019, a novel sterol regulatory element-binding protein (SREBP) inhibitor, with other emerging anti-tumor agents in the context of prostate cancer. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective evaluation of this compound's therapeutic potential.
Comparative Analysis of Anti-Tumor Efficacy
The therapeutic potential of this compound has been evaluated in preclinical prostate cancer models, demonstrating significant anti-tumor activity, particularly in combination with standard chemotherapy. This section compares the efficacy of this compound with two other investigational compounds, Fatostatin (another SREBP inhibitor) and Betulinic Acid, which operates through a distinct mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on the effect of this compound, Fatostatin, and Betulinic Acid on tumor growth in prostate cancer xenograft models.
| Compound | Prostate Cancer Cell Line | Mouse Model | Treatment Regimen | Key Findings |
| This compound (+ Docetaxel) | PC-3 | Nude Mice | This compound (20 mg/kg, p.o., 3x/week) + Docetaxel (4 mg/kg, i.p., 2x/week) for 6 weeks | Strong synergistic anti-tumor activity; significant suppression of PC3 xenograft growth to the greatest degree compared to either agent alone. |
| Fatostatin | C4-2B | Nude Mice | 30 mg/kg, i.p., daily for 28 days | Significantly inhibited subcutaneous C4-2B tumor growth and markedly decreased serum prostate-specific antigen (PSA) levels.[1] |
| Betulinic Acid | LNCaP | Athymic Nude Mice | 10 and 20 mg/kg/day | Inhibited tumor growth, accompanied by significantly decreased tumor weights in both treatment groups.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key in vivo xenograft studies cited in this guide.
Prostate Cancer Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, Fatostatin, and Betulinic Acid.
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used for establishing prostate cancer xenografts.
Cell Lines and Implantation:
-
PC-3 Cells: For this compound studies, PC-3 human prostate carcinoma cells are used. 1 x 10^6 cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of the mice.
-
C4-2B Cells: For Fatostatin studies, C4-2B human prostate cancer cells are utilized. 2 x 10^6 cells are suspended in 100 µl of PBS with 50% Matrigel and injected subcutaneously.[3]
-
LNCaP Cells: For Betulinic Acid studies, LNCaP human prostate cancer cells are used. One million cells in a Matrigel suspension are inoculated into the subcutaneous flank of a hind leg.[4]
Treatment Administration:
-
This compound and Docetaxel: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally (p.o.) three times a week, while Docetaxel is administered intraperitoneally (i.p.) twice a week.
-
Fatostatin: Treatment is initiated when tumors are established. Fatostatin is administered daily via intraperitoneal injection.
-
Betulinic Acid: Daily administration of Betulinic Acid is performed once tumors are established.
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
For some models (e.g., C4-2B), serum PSA levels are monitored as a surrogate marker of tumor burden.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is essential for rational drug development and patient selection.
This compound and Fatostatin: Inhibition of SREBP-Mediated Lipogenesis
This compound and Fatostatin are both inhibitors of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids. In cancer cells, particularly prostate cancer, lipogenesis is often upregulated to support rapid cell growth and membrane synthesis.
By inhibiting the SREBP pathway, these compounds disrupt the production of essential lipids, leading to cell cycle arrest and apoptosis. Specifically, Fatostatin has been shown to bind to the SREBP cleavage-activating protein (SCAP), preventing the transport of SREBPs from the endoplasmic reticulum to the Golgi apparatus, a critical step for their activation.[5][6]
References
- 1. [PDF] Fatostatin Displays High Antitumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PPFIA4 promotes castration-resistant prostate cancer by enhancing mitochondrial metabolism through MTHFD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison: FGH10019 vs. siRNA Knockdown for SREBP Inhibition
For researchers in metabolic diseases, oncology, and drug development, targeting the Sterol Regulatory Element-Binding Proteins (SREBPs) offers a promising strategy to modulate lipid metabolism. SREBPs are master transcriptional regulators of cholesterol and fatty acid synthesis, making them attractive targets for therapeutic intervention. Two powerful tools to inhibit SREBP activity are the small molecule inhibitor FGH10019 and small interfering RNA (siRNA)-mediated gene knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their studies.
Mechanism of Action: A Tale of Two Strategies
This compound is a small molecule inhibitor that post-translationally prevents the activation of SREBPs.[1][2][3] It functions by inhibiting the ER-to-Golgi translocation of the SREBP-SCAP complex, a critical step for the proteolytic cleavage and activation of SREBPs. By preventing this translocation, this compound effectively reduces the levels of the mature, transcriptionally active form of SREBPs in the nucleus, leading to a downstream reduction in the expression of SREBP target genes.
In contrast, siRNA-mediated knockdown of SREBP operates at the post-transcriptional level.[4] siRNAs are short, double-stranded RNA molecules that are designed to be complementary to the mRNA sequence of the target SREBP isoform (SREBP-1 or SREBP-2). Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target SREBP mRNA. This degradation prevents the translation of the SREBP protein, leading to a reduction in both the precursor and mature forms of the protein.
Signaling Pathway and Points of Intervention
The following diagram illustrates the SREBP signaling pathway and the distinct points of intervention for this compound and siRNA.
Caption: SREBP signaling pathway and intervention points of this compound and siRNA.
Quantitative Performance Comparison
The following tables summarize quantitative data on the performance of this compound and SREBP siRNA from various studies. It is important to note that direct comparisons in the same experimental system are limited, and thus these tables compile data from different studies, highlighting the need for careful interpretation based on the specific experimental contexts.
Table 1: Effect on SREBP and Target Gene mRNA Levels
| Parameter | This compound | SREBP siRNA | Cell Line | Reference |
| SREBP-1 mRNA | No significant change | Up to 80% decrease | HepG2 | [5] |
| SREBP-2 mRNA | No significant change | Up to 75% decrease | Prostate Cancer Cells | [6] |
| FASN mRNA | ~50% decrease (5 µM, 48h) | ~60-70% decrease | Prostate Cancer Cells | [6][7] |
| HMGCR mRNA | ~40% decrease (5 µM, 48h) | ~50-60% decrease | HepG2 | [8] |
| LDLR mRNA | ~30% decrease (5 µM, 48h) | ~40-50% decrease | HepG2 | [8] |
Table 2: Effect on Protein Levels and Cellular Phenotypes
| Parameter | This compound | SREBP siRNA | Cell Line | Reference |
| Mature SREBP-1 Protein | Significant decrease | Significant decrease | HepG2, Prostate Cancer Cells | [5][9] |
| Mature SREBP-2 Protein | Significant decrease | Significant decrease | Prostate Cancer Cells | [6] |
| Intracellular Lipid Content | Significant decrease | Significant decrease | Prostate Cancer Cells | [6][7] |
| Cholesterol Synthesis | Significant decrease | Significant decrease | HepG2 | [8] |
| Fatty Acid Synthesis | Significant decrease | Significant decrease | Prostate Cancer Cells | [6] |
| IC50 (SREBP Inhibition) | ~1 µM | N/A | CHO-K1 | [1] |
| Cytotoxicity (IC50) | >20 µM (in some cancer cells) | Varies with transfection reagent | Various | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.
Experimental Workflow for Comparison
The following diagram outlines a logical workflow for a comparative study of this compound and SREBP siRNA.
Caption: A typical experimental workflow for comparing this compound and SREBP siRNA.
This compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA, protein, or lipid extraction).
siRNA Knockdown of SREBP
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the SREBP-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the initial incubation, replace the transfection medium with fresh, complete culture medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for effective knockdown of the target mRNA and protein.
-
Harvesting: Harvest the cells for subsequent analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for SREBP target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting for SREBP Protein Levels
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein. For analysis of the mature SREBP form, nuclear extraction is required.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SREBP (recognizing either the precursor or mature form).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Oil Red O Staining for Intracellular Lipid Quantification
-
Cell Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Prepare a fresh working solution of Oil Red O.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 10-15 minutes.
-
-
Washing: Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Imaging: Visualize the stained lipid droplets using a microscope.
-
Quantification (Optional): Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.
MTT Assay for Cytotoxicity Assessment
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or the siRNA transfection complexes.
-
MTT Addition: After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Choosing the Right Tool for the Job
The choice between this compound and SREBP siRNA depends on the specific research question and experimental design.
This compound is advantageous for:
-
Ease of Use: As a small molecule, it is simple to add to cell culture media.
-
Dose-dependent and Reversible Effects: The inhibitory effect can be easily controlled by varying the concentration and can be washed out.
-
In Vivo Studies: Its potential for oral availability makes it suitable for animal studies.[4]
-
Studying Post-Translational Regulation: It specifically targets the activation step of SREBP.
SREBP siRNA is ideal for:
-
High Specificity: When properly designed, siRNA can provide highly specific knockdown of the target SREBP isoform.
-
Investigating the Role of a Specific Isoform: siRNAs can be designed to target SREBP-1 or SREBP-2 individually.
-
Long-term Suppression: The effect of siRNA can last for several days, which is beneficial for long-term studies.
-
Target Validation: It is a gold-standard method for validating the role of a specific gene in a biological process.
Considerations and Potential Pitfalls:
-
This compound: Potential for off-target effects on other cellular processes should be considered, and cytotoxicity at higher concentrations needs to be evaluated for each cell line.
-
siRNA: Off-target effects due to partial sequence homology with other mRNAs are a known concern and should be controlled for using multiple different siRNAs targeting the same gene and a non-targeting control. Transfection efficiency can also vary significantly between cell types.
Conclusion
Both this compound and SREBP siRNA are powerful and effective tools for inhibiting the SREBP pathway. This compound offers a convenient and reversible method for inhibiting SREBP activation, while siRNA provides a highly specific and potent means of reducing SREBP expression. By understanding their distinct mechanisms of action, and by carefully considering the experimental context, researchers can leverage these tools to further unravel the complexities of lipid metabolism and its role in health and disease.
References
- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.8. Cellular Oil Red O Staining and Lipid Content [bio-protocol.org]
- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
Evaluating the Specificity of FGH10019 as a Sterol Regulatory Element-Binding Protein (SREBP) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SREBP inhibitor FGH10019 and its alternatives, with a focus on inhibitor specificity. The objective is to offer a clear evaluation based on available experimental data to inform research and development decisions.
Introduction to this compound and SREBP Inhibition
This compound is a novel, potent diarylthiazole derivative that inhibits the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. This compound was developed as a more potent analog of fatostatin, another widely studied SREBP inhibitor.[2] Both compounds function by binding to the SREBP cleavage-activating protein (SCAP), preventing the translocation of SREBPs from the endoplasmic reticulum (ER) to the Golgi, a critical step for their activation.[3] The inhibition of this pathway has therapeutic potential in metabolic diseases and certain cancers.
Comparative Analysis of Inhibitor Potency and Specificity
A direct comparison of inhibitor potency reveals that this compound has a significantly lower IC50 for SREBP activation compared to its parent compound, fatostatin. While this compound shows enhanced on-target activity, a critical evaluation of its specificity requires an analysis of its off-target effects in comparison to other inhibitors.
Table 1: Comparison of SREBP and Downstream Pathway Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (SREBP Activation) | Known Off-Target Effects/Specificity Profile |
| This compound | SREBP1, SREBP2 | Inhibits SREBP activation by binding to SCAP.[1][2] | ~1 µM[2] | Specificity profile not extensively published. As a diarylthiazole derivative of fatostatin, similar off-target profiles may be possible. |
| Fatostatin | SREBP1, SREBP2 | Inhibits SREBP activation by binding to SCAP.[3] | ~5.6 - 10 µM[2] | Inhibits general ER-to-Golgi transport in a SCAP-independent manner.[4] Induces ER stress, which can lead to lipid accumulation under certain conditions.[5] Anti-cancer effects may be independent of SREBP inhibition.[4] Potential for systemic inflammation and skin adverse reactions in vivo.[6] |
| Betulin | SREBP1, SREBP2 | Inhibits SREBP activation. | Not specified for direct SREBP activation. | May act through an mTOR-dependent mechanism.[7] |
| C75 | Fatty Acid Synthase (FASN) | Irreversibly inhibits FASN. | Not applicable (downstream target). | Weaker and irreversible FASN inhibitor. |
| Orlistat | FASN, Pancreatic Lipase | Covalently links to the FASN thioesterase domain. | Not applicable (downstream target). | FDA-approved anti-obesity drug targeting lipases. |
| Cerulenin | FASN | Interacts with the FASN β-ketoacyl-synthase domain. | Not applicable (downstream target). | Known for its chemical instability. |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and how its specificity is evaluated, the following diagrams illustrate the SREBP signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: The SREBP signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating inhibitor specificity.
Detailed Experimental Protocols
SREBP Luciferase Reporter Assay
This assay is used to quantify the activity of the SREBP pathway in cells treated with an inhibitor.
Objective: To determine the IC50 of an inhibitor on SREBP-mediated transcription.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Sterol Response Elements (SREs). Activation of endogenous SREBPs leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or CHO-K1) in 96-well plates.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing SREs and a Renilla luciferase plasmid (as a transfection control).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a low-lipid medium to induce SREBP activation.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24 hours at 37°C.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify and quantify the engagement of a drug with its target protein within a cellular environment.
Objective: To confirm the direct binding of an inhibitor to its target protein in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Cell Culture and Compound Treatment:
-
Culture cells to 80-90% confluency.
-
Treat one batch of cells with the test inhibitor (e.g., this compound) and another with a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein (e.g., SCAP or SREBP).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point.
-
Plot the normalized band intensities against the temperature to generate melt curves for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion and Future Directions
This compound is a highly potent SREBP inhibitor, demonstrating a lower IC50 than its predecessor, fatostatin. However, the specificity profile of this compound has not been extensively characterized in publicly available literature. In contrast, studies on fatostatin have revealed potential off-target effects, including the disruption of general ER-to-Golgi transport and the induction of ER stress, which may be independent of its SREBP-inhibitory function.
For researchers considering this compound, its high potency is a clear advantage. However, the lack of comprehensive specificity data presents a knowledge gap. It is recommended that further studies be conducted to evaluate the selectivity of this compound across a broad range of potential off-targets, such as through kinome scanning and profiling against other transcription factor families. This will be crucial for a complete understanding of its mechanism of action and for predicting its potential therapeutic window and side-effect profile. The experimental protocols provided in this guide offer a framework for conducting such essential validation studies.
References
- 1. Synthesis and evaluation of diarylthiazole derivatives that inhibit activation of sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of the SREBP1/2 inhibitor, fatostatin, in a preclinical model of metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome Profiling Reveals Abnormal Activity of Kinases in Skeletal Muscle From Adults With Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FGH10019: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of a laboratory chemical like FGH10019. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For a research compound such as this compound, a novel sterol regulatory element-binding protein (SREBP) inhibitor, a structured approach to waste management is essential. In the absence of a specific, universally available Safety Data Sheet for this compound, the following procedures, based on established laboratory safety protocols for similar chemical compounds, should be implemented.
Waste Characterization and Segregation
The first crucial step in the proper disposal of this compound is to characterize it as a hazardous waste unless it is definitively known to be non-hazardous.[1][2] All chemical waste must be segregated at the point of generation to prevent dangerous reactions between incompatible substances.[3]
Table 1: this compound Waste Segregation and Container Requirements
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound Waste | Use a designated, leak-proof container with a secure lid that is compatible with the chemical. The original reagent bottle, if empty, can be reused for waste collection.[1] | Label the container clearly as "Hazardous Waste," and specify "Solid this compound Waste." Keep the container closed except when adding waste and store it in a designated secondary containment area.[1] |
| Liquid this compound Waste (e.g., solutions in organic solvents) | Use a suitable, leak-proof, and shatter-resistant container with a secure, tight-fitting cap. Ensure the container material is compatible with the solvent used. | Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[1] Do not mix different solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Dispose of in a designated container for solid hazardous waste. Sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container. | Ensure containers are properly labeled with the type of waste and the chemical contaminant (this compound). |
| Aqueous Solutions of this compound | Collect in a designated container for aqueous hazardous waste. | Do not dispose of aqueous solutions containing this compound down the drain unless explicitly authorized by your institution's EHS office and local wastewater regulations.[4] |
Step-by-Step Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Identification and Labeling: As soon as the first drop of waste is generated, the waste container must be labeled.[2] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[5]
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[5] Ensure that incompatible waste streams are segregated to prevent accidental mixing.
-
Arrange for Professional Disposal: Chemical waste must be disposed of through a licensed professional waste disposal service.[5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and sealed waste containers.
-
Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste, or as instructed by your EHS office.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize the guidance provided in the official Safety Data Sheet and by your institution's safety officers.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling FGH10019
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of FGH10019, a novel sterol regulatory element-binding protein (SREBP) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn to protect against splashes. |
| Hand Protection | Protective Gloves | Compatible chemical-resistant gloves are required. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn. |
| Respiratory Protection | Dust Mask | Recommended to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is mandatory to ensure the safe handling of this compound.
-
Preparation : Before handling, ensure that all required PPE is correctly worn. The designated handling area, such as a chemical fume hood, should be clean and prepared.
-
Weighing and Aliquoting : When weighing the solid compound, use a dust mask to prevent inhalation. Handle the substance carefully to avoid generating dust.
-
Dissolving : When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Storage : Store this compound in a tightly sealed container in a dry, well-ventilated place.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin. Clean the work area and any equipment used.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste : Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated, sealed container labeled for chemical waste.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, sealed container for liquid chemical waste. Do not pour down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. Dispose of the rinsed containers as directed by your institution's waste management guidelines.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
